ML324
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVSOZTVKXUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222800-79-4 | |
| Record name | 1222800-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is a synthetic compound identified as a potent inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, methodologies for its synthesis and biological evaluation, and its role in modulating cellular signaling pathways. The information presented herein is intended to support further research and development of this compound as a chemical probe and potential therapeutic agent, particularly in the context of oncology.
Physicochemical Properties
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is a small molecule belonging to the 8-hydroxyquinoline class of compounds. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
| Property | Value | Source |
| IUPAC Name | N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide | - |
| CAS Number | 1222800-79-4 | |
| Molecular Formula | C₂₁H₂₃N₃O₂ | |
| Molecular Weight | 349.43 g/mol | |
| Appearance | Solid (predicted) | - |
| pKa | Not experimentally determined. Predicted values suggest a basic pKa for the dimethylamino group (approx. 9-10) and both acidic and basic pKa values for the 8-hydroxyquinoline moiety. | - |
| Solubility | Not experimentally determined. Predicted to have low aqueous solubility, but may be soluble in organic solvents like DMSO and ethanol. | - |
Synthesis and Characterization
While a specific detailed synthesis protocol for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is not published, a general synthetic route can be proposed based on standard amide bond formation reactions.
Proposed Synthetic Workflow
The synthesis would likely involve the coupling of two key intermediates: 4-(8-hydroxyquinolin-6-yl)benzoic acid and N,N-dimethylpropane-1,3-diamine.
Caption: Proposed synthetic workflow for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.
Experimental Protocol: Amide Coupling
-
Reaction Setup: Dissolve 4-(8-hydroxyquinolin-6-yl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add N,N-dimethylpropane-1,3-diamine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Activity and Mechanism of Action
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is an inhibitor of the JMJD2 family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression.
Target: JMJD2 Family of Histone Demethylases
The JMJD2 (or KDM4) family includes several isoforms (JMJD2A, JMJD2B, JMJD2C, etc.) that are Fe(II) and α-ketoglutarate-dependent oxygenases. They primarily target di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Overexpression of JMJD2 enzymes has been implicated in various cancers, making them attractive therapeutic targets.
Experimental Protocol: In Vitro JMJD2A Inhibition Assay
A common method to assess the inhibitory activity of compounds against JMJD2A is a biochemical assay that measures the demethylation of a specific histone peptide substrate.
Workflow for JMJD2A Inhibition Assay:
Caption: Experimental workflow for an in vitro JMJD2A inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer containing Tris-HCl, KCl, MgCl₂, and a reducing agent. Prepare solutions of recombinant human JMJD2A, the test compound at various concentrations, a biotinylated H3K9me3 peptide substrate, and cofactors (Fe(II), α-ketoglutarate, and ascorbate).
-
Enzyme and Inhibitor Incubation: Add JMJD2A enzyme to the wells of a microplate. Then, add the test compound or a vehicle control (e.g., DMSO). Pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the demethylation reaction by adding the H3K9me3 peptide substrate and cofactors.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of demethylated product. This can be achieved using various methods, such as an ELISA-based approach with an antibody specific to the demethylated product (H3K9me2 or H3K9me1) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Signaling Pathways
Inhibition of JMJD2A by compounds like N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide can have significant downstream effects on cellular signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway.
JMJD2A has been shown to be upregulated in certain cancers, such as glioma, where it promotes cell growth. It can activate the Akt-mTOR signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[1]
Caption: Proposed signaling pathway modulation by JMJD2A inhibition.
Inhibition of JMJD2A leads to an increase in the repressive histone mark H3K9me3. This can lead to the silencing of genes that are involved in the activation of the Akt signaling pathway. Consequently, the downstream mTOR pathway is also inhibited, resulting in reduced cell growth and proliferation.[1]
Conclusion
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide represents a valuable chemical tool for studying the biological roles of the JMJD2 family of histone demethylases. Its potential as a therapeutic agent, particularly in oncology, warrants further investigation. This guide provides a foundational understanding of its properties and the methodologies required for its study, which should facilitate future research in this area. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models.
References
The Discovery and Development of ML324: A Potent, Cell-Permeable JMJD2 Histone Demethylase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML324 is a potent and selective small-molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. Its discovery marked a significant advancement in the field of epigenetics, providing a valuable chemical probe to investigate the biological roles of JMJD2 enzymes and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound, including detailed experimental protocols and an exploration of its mechanism of action in cancer and viral infections.
Introduction: The Rise of Epigenetic Modulators
The dynamic regulation of gene expression is orchestrated by a complex interplay of genetic and epigenetic mechanisms. Histone post-translational modifications are a cornerstone of this regulation, with the methylation of lysine residues playing a critical role in chromatin organization and gene transcription. The discovery of histone demethylases, such as the Jumonji C (JmjC) domain-containing family, revealed that histone methylation is a reversible process, opening new avenues for therapeutic intervention.
The JMJD2 subfamily of histone demethylases (JMJD2A, -B, -C, and -D), also known as lysine-specific demethylase 4 (KDM4), specifically removes di- and trimethyl marks from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Dysregulation of JMJD2 activity has been implicated in a variety of diseases, including cancer and viral infections, making these enzymes attractive targets for drug discovery.[1]
The Discovery of this compound
Prior to the discovery of this compound, the field of JMJD2 inhibitor development was hampered by a lack of potent and cell-permeable compounds.[2] Early inhibitors were often peptide-based or possessed carboxylic acid moieties that limited their cellular activity.[2] The development of this compound originated from a quantitative high-throughput screening (qHTS) campaign that identified the 8-hydroxyquinoline scaffold as a promising starting point for potent JMJD2E inhibition.[2]
From High-Throughput Screening to a Potent Probe
A qHTS of approximately 236,000 compounds was conducted using a formaldehyde dehydrogenase (FDH) coupled assay to monitor the enzymatic activity of JMJD2E.[2] This screen identified several 5-substituted-8-hydroxyquinolines as weak inhibitors. Subsequent structure-activity relationship (SAR) studies, guided by an AlphaScreen assay, led to the optimization of this scaffold.[2] These efforts culminated in the synthesis of this compound, a molecule that demonstrated sub-micromolar inhibitory activity against JMJD2E and, crucially, exhibited excellent cell permeability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Biochemical and Cellular Characterization of this compound
Potency and Selectivity
This compound is a potent inhibitor of the JMJD2 family. The key quantitative data for this compound are summarized in the tables below.
| Parameter | Value | Assay | Reference |
| IC50 (JMJD2E) | 920 nM | AlphaScreen | [3] |
| IC50 (KDM4B) | 4.9 µM | - | [4] |
| Selectivity | >100-fold vs. LSD1 | Biochemical Assay | [2] |
| EC50 (HSV-1) | ~5-10 µM | Plaque Reduction Assay | [5] |
| EC50 (hCMV) | ~5-10 µM | Viral Yield Assay | [2] |
Table 1: In Vitro Potency and Selectivity of this compound
ADME Properties
A significant advantage of this compound over earlier JMJD2 inhibitors is its excellent drug-like properties.
| Parameter | Value | Species | Assay | Reference |
| Caco-2 Permeability (Papp A→B) | >20 x 10⁻⁶ cm/s | - | Caco-2 Assay | [6] |
| Microsomal Stability (t₁/₂) | >60 min | Mouse | Liver Microsome Stability | [6] |
| Microsomal Stability (t₁/₂) | >60 min | Rat | Liver Microsome Stability | [6] |
Table 2: In Vitro ADME Properties of this compound
Mechanism of Action
This compound exerts its inhibitory effect by chelating the Fe(II) ion in the active site of the JMJD2 enzyme, a mechanism shared by other 8-hydroxyquinoline-based inhibitors. This interaction prevents the binding of the co-substrate α-ketoglutarate and the subsequent demethylation reaction.
Role in Cancer
JMJD2 enzymes are overexpressed in various cancers and contribute to tumorigenesis through multiple signaling pathways.
JMJD2 proteins can act as co-activators for transcription factors such as β-catenin and HIF-1α, promoting the expression of genes involved in cell proliferation, angiogenesis, and metabolic reprogramming.[7][8][9] For instance, JMJD2D has been shown to interact with β-catenin to enhance the transcription of Wnt target genes in colorectal cancer.[9] Additionally, JMJD2C can be recruited by HIF-1α to hypoxia response elements, where it demethylates H3K9me3, leading to the activation of hypoxic gene expression.[10] There is also evidence for cross-talk with the Notch signaling pathway, where Wnt/β-catenin signaling can induce Jagged1, a Notch ligand, thereby activating Notch target genes.[8]
Role in Viral Infection
This compound has demonstrated potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV).[2] This activity stems from the crucial role of JMJD2 enzymes in the viral life cycle, particularly in the regulation of immediate-early (IE) gene expression.[11]
Upon infection, the viral genome becomes associated with host histones, which are often marked with repressive modifications like H3K9me3 as a host defense mechanism.[11] JMJD2 enzymes are recruited to the viral IE gene promoters where they remove these repressive marks, facilitating the initiation of viral gene transcription and subsequent viral replication.[11] By inhibiting JMJD2, this compound prevents the removal of H3K9me3 at IE promoters, leading to the suppression of IE gene expression and a block in the viral life cycle.[5][11]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the 8-hydroxyquinoline core, followed by a Suzuki coupling and subsequent amidation.
A detailed synthetic protocol can be found in the Probe Reports from the NIH Molecular Libraries Program.[11]
AlphaScreen Assay for JMJD2E Inhibition
This is a bead-based, non-radioactive, homogeneous assay used to measure the demethylase activity of JMJD2E.
Materials:
-
JMJD2E enzyme
-
Biotinylated H3K9me3 peptide substrate
-
Anti-H3K9me2 antibody
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Protein A-conjugated acceptor beads
-
Streptavidin-conjugated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.3, 0.1% BSA, 0.01% Tween-20)
-
Co-factors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), α-ketoglutarate, L-ascorbic acid
-
This compound or other test compounds
Protocol:
-
Prepare a reaction mix containing assay buffer, JMJD2E, and co-factors.
-
Add this compound or vehicle control to the reaction mix and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the anti-H3K9me2 antibody.
-
Incubate to allow antibody-peptide binding.
-
Add a mixture of Protein A-conjugated acceptor beads and Streptavidin-conjugated donor beads.
-
Incubate in the dark for 1 hour at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
Caco-2 Permeability Assay
This assay assesses the ability of a compound to cross the intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Wash the monolayers with HBSS.
-
Add this compound in HBSS to the apical (A) or basolateral (B) chamber.
-
At various time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Liver Microsome Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
This compound
-
Acetonitrile (for reaction quenching)
Protocol:
-
Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add this compound to the mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench with cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of remaining this compound by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
HSV Plaque Reduction Assay
This assay determines the antiviral activity of a compound by measuring the inhibition of viral plaque formation.
Materials:
-
Vero cells
-
Herpes Simplex Virus (HSV-1)
-
Cell culture medium
-
Methylcellulose overlay
-
Crystal violet staining solution
-
This compound
Protocol:
-
Seed Vero cells in multi-well plates to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Infect the cells with a known titer of HSV-1.
-
After an adsorption period, remove the virus inoculum and add a methylcellulose overlay containing the respective concentrations of this compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with crystal violet.
-
Wash the plates and count the number of plaques in each well.
-
Calculate the EC50 value, the concentration of this compound that inhibits plaque formation by 50%.[12]
Mouse Ganglia Explant Model of HSV-1 Reactivation
This ex vivo model is used to study the effect of compounds on HSV-1 reactivation from latency.
Materials:
-
Latently infected mice with HSV-1
-
Dissection tools
-
Culture medium
-
This compound
Protocol:
-
Establish latent HSV-1 infection in mice (e.g., via ocular or footpad inoculation).
-
After several weeks, euthanize the mice and dissect the trigeminal or dorsal root ganglia.
-
Place individual ganglia in culture wells with medium containing either vehicle or this compound.
-
Monitor the medium for the presence of reactivated virus over several days by plaque assay on Vero cells.
-
Quantify the amount of reactivated virus to determine the effect of this compound on viral reactivation.
Conclusion and Future Directions
This compound represents a landmark achievement in the development of chemical probes for epigenetic targets. Its favorable pharmacological properties have enabled researchers to dissect the complex roles of JMJD2 enzymes in health and disease. The potent antiviral activity of this compound highlights the potential of targeting host epigenetic factors as a novel strategy for combating viral infections. Furthermore, the 8-hydroxyquinoline scaffold of this compound continues to serve as a valuable template for the design of next-generation JMJD2 inhibitors with improved potency and selectivity. Future research will likely focus on optimizing this scaffold for specific therapeutic applications, including the treatment of various cancers and viral diseases. The continued exploration of the biological functions of JMJD2 enzymes, facilitated by probes like this compound, will undoubtedly uncover new therapeutic opportunities.
References
- 1. Histone Demethylase JMJD2A Regulates Kaposi's Sarcoma-Associated Herpesvirus Replication and Is Targeted by a Viral Transcriptional Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Histone Demethylase Inhibitor this compound and Acyclovir against Cyprinid herpesvirus 3 Infection [mdpi.com]
- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 8. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Demethylase JMJD2D Interacts With β-Catenin to Induce Transcription and Activate Colorectal Cancer Cell Proliferation and Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
Unveiling the Chemical Biology of a Novel Histone Demethylase Inhibitor: N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, a potent and cell-permeable inhibitor of the Jumonji domain-containing protein 2 (JMJD2) family of histone demethylases. Designated as ML324, this small molecule has emerged as a valuable tool for studying the epigenetic regulation of gene expression and holds therapeutic potential, particularly in the context of viral infections. This document details the compound's chemical structure, physicochemical properties, a detailed synthesis protocol, and a representative biochemical assay for evaluating its inhibitory activity. Furthermore, a simplified signaling pathway illustrates the mechanism of action of JMJD2 enzymes and the impact of their inhibition by this compound.
Chemical Structure and Physicochemical Properties
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) is a synthetic organic compound with a molecular formula of C₂₁H₂₃N₃O₂ and a molecular weight of 349.43 g/mol .[1] Its chemical identity is unambiguously defined by the following structural identifiers:
| Identifier | Value |
| SMILES | CN(C)CCCNC(=O)c1ccc(cc1)-c1cc(O)c2ncccc2c1 |
| InChI | InChI=1S/C21H23N3O2/c1-24(2)13-6-12-23-21(26)16-9-7-15(8-10-16)17-11-18-19(25)14-22-20(18)5-4-17/h4-5,7-11,14H,6,12-13H2,1-2H3,(H,23,26)(H,22,25) |
| CAS Number | 1222800-79-4[2] |
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [1] |
| Molecular Weight | 349.43 g/mol | [1] |
| Appearance | Solid Powder | [3] |
| Solubility | DMSO: 40 mg/mL (114.47 mM), Ethanol: 3 mg/mL (8.58 mM) | TargetMol |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the JMJD2 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 920 nM against JMJD2E.[2][4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, particularly the di- and tri-methylation of lysine 9 on histone H3 (H3K9me2/3). This demethylation activity is critical for the regulation of gene transcription.
The inhibitory action of this compound has been shown to have significant biological consequences. Notably, it exhibits potent antiviral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV).[5] This antiviral effect is achieved through the inhibition of viral immediate-early (IE) gene expression, a critical step in the viral replication cycle.[5]
Experimental Protocols
Synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound)
The following protocol is adapted from the "Probe Reports from the NIH Molecular Libraries Program" and describes the synthetic route to this compound.[6]
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 6-Bromo-8-methoxyquinoline A mixture of concentrated sulfuric acid (18.5 mL, 347 mmol), water (14.4 mL, 799 mmol), sodium 3-nitrobenzenesulfonate (16.5 g, 77 mmol), and glycerol (5.6 mL, 77 mmol) is gently warmed to 65 °C with stirring. To this warm mixture, 4-bromo-2-methoxyaniline (10 g, 49.5 mmol) is added in one portion. The reaction mixture is then heated to 135 °C and stirred for 3 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with 2 M NaOH. The resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-8-methoxyquinoline.
Step 2: Synthesis of 6-Bromo-8-hydroxyquinoline 6-Bromo-8-methoxyquinoline is treated with 48% hydrobromic acid at reflux for 4 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford 6-bromo-8-hydroxyquinoline.
Step 3: Synthesis of Methyl 4-(8-hydroxyquinolin-6-yl)benzoate A mixture of 6-bromo-8-hydroxyquinoline, 4-(methoxycarbonyl)phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate in a 3:1 mixture of 1,4-dioxane and water is heated at 90 °C for 12 hours under a nitrogen atmosphere. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to give methyl 4-(8-hydroxyquinolin-6-yl)benzoate.
Step 4: Synthesis of 4-(8-Hydroxyquinolin-6-yl)benzoic acid Methyl 4-(8-hydroxyquinolin-6-yl)benzoate is dissolved in a mixture of tetrahydrofuran and methanol, and an aqueous solution of lithium hydroxide is added. The mixture is stirred at room temperature for 4 hours. The organic solvents are removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl. The resulting precipitate is filtered, washed with water, and dried to yield 4-(8-hydroxyquinolin-6-yl)benzoic acid.
Step 5: Synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) To a solution of 4-(8-hydroxyquinolin-6-yl)benzoic acid in dimethylformamide are added N,N-dimethylpropane-1,3-diamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and diisopropylethylamine. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is purified by preparative HPLC to afford the final product, this compound.
JMJD2E Inhibition Assay (AlphaScreen)
This protocol is a representative method for determining the inhibitory activity of compounds against JMJD2E using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Experimental Workflow for JMJD2E AlphaScreen Assay
Caption: Workflow for the JMJD2E inhibition assay.
Materials:
-
Recombinant JMJD2E enzyme
-
Biotinylated histone H3 (1-21) trimethyl K9 peptide substrate
-
2-Oxoglutarate (2-OG)
-
Ammonium iron(II) sulfate
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Tween 20
-
Bovine Serum Albumin (BSA)
-
EDTA
-
AlphaScreen Streptavidin Donor Beads and Protein A Acceptor Beads
-
Anti-H3K9me2 antibody
-
384-well white Proxiplates
Procedure:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 0.01% (v/v) Tween 20, 0.1% (w/v) BSA.
-
Prepare a solution of cofactors in the assay buffer: 100 µM ascorbic acid, 1 µM ammonium iron(II) sulfate, and 10 µM 2-OG.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the JMJD2E enzyme to the assay buffer containing the cofactors.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for 30 minutes at room temperature.
-
Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate to a final concentration of 100 nM.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA to a final concentration of 30 mM.
-
Add the detection mixture containing the anti-H3K9me2 antibody, AlphaScreen Streptavidin Donor Beads, and Protein A Acceptor Beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the amount of demethylation.
Signaling Pathway
The JMJD2 family of enzymes are key regulators of chromatin structure and gene expression. They act by removing repressive histone marks, specifically H3K9me3, thereby facilitating gene transcription. This compound, by inhibiting JMJD2, prevents the removal of this repressive mark, leading to the maintenance of a condensed chromatin state and transcriptional repression of target genes.
Simplified Signaling Pathway of JMJD2 and its Inhibition by this compound
Caption: JMJD2-mediated histone demethylation and its inhibition.
This diagram illustrates that signaling pathways such as Wnt can upregulate JMJD2 expression. JMJD2 enzymes then demethylate H3K9me3, a repressive histone mark, leading to transcriptional activation. This compound inhibits this process, resulting in the maintenance of H3K9me3 and transcriptional repression.
Conclusion
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) is a well-characterized and potent inhibitor of the JMJD2 family of histone demethylases. Its favorable physicochemical and pharmacokinetic properties make it an excellent probe for investigating the roles of these enzymes in cellular processes and disease states. The detailed synthetic and biochemical protocols provided in this guide will facilitate its use by the scientific community to further explore the therapeutic potential of targeting histone demethylation.
References
- 1. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 3. jmjd2 histone demethylases: Topics by Science.gov [science.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (ML324)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the compound N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, also known as ML324 (CAS Number: 1222800-79-4). This compound is a potent and cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This document details its chemical properties, synthesis, mechanism of action, and its significant antiviral and potential antimalarial activities. Detailed experimental protocols for its synthesis, in vitro biological assays, and visualizations of the relevant signaling pathways are provided to support further research and development efforts.
Chemical and Physical Properties
This compound is a synthetic, solid compound with a molecular weight of 349.43 g/mol .[1][2] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1222800-79-4 | [1][2][3][4][5][6][7] |
| Synonyms | ML-324, MMV1580488 | [5][8] |
| Molecular Formula | C₂₁H₂₃N₃O₂ | [1][3][4] |
| Molecular Weight | 349.43 Da | [2] |
| Appearance | White to light brown powder | [7] |
| Purity | ≥98% (HPLC) | [2][7] |
| Solubility | DMSO: 10 mg/mL (clear) | [7] |
| Storage | 2-8°C, desiccated | [7] |
| InChI Key | QDBVSOZTVKXUES-UHFFFAOYSA-N | [4][7] |
Synthesis Protocol
The synthesis of this compound has been described in the literature and involves a multi-step process. The following protocol is adapted from the Probe Reports from the NIH Molecular Libraries Program.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Step 1: Preparation of 6-bromo-8-methoxyquinoline. A mixture of concentrated sulfuric acid, water, sodium 3-nitrobenzenesulfonate, and glycerol is gently warmed. To this mixture, 4-bromo-2-methoxyaniline is added in portions. The reaction mixture is heated at 150°C for 12 hours. After cooling, the mixture is poured into water, neutralized with ammonium hydroxide, and the product is extracted with dichloromethane.
-
Step 2: Suzuki Coupling. 6-bromo-8-methoxyquinoline is reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane and water. The reaction is heated to yield 4-(8-methoxyquinolin-6-yl)benzoic acid.
-
Step 3: Amide Coupling. The resulting carboxylic acid is coupled with N¹,N¹-dimethylpropane-1,3-diamine using a coupling agent like HATU and a base such as DIPEA in a solvent like DMF at room temperature to form N-[3-(dimethylamino)propyl]-4-(8-methoxyquinolin-6-yl)benzamide.
-
Step 4: Demethylation. The final step involves the demethylation of the methoxy group on the quinoline ring using a demethylating agent like boron tribromide (BBr₃) in a solvent such as dichloromethane to yield the final product, this compound.
Mechanism of Action: JMJD2 Inhibition
This compound is a potent inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a reported IC₅₀ of 920 nM for JMJD2E.[3][7] These enzymes are responsible for removing methyl groups from lysine residues on histones, particularly the di- and tri-methylated lysine 9 of histone H3 (H3K9me2/3), which are generally associated with transcriptionally repressed chromatin. By inhibiting JMJD2, this compound prevents the removal of these repressive marks, leading to the maintenance of a heterochromatic state and the silencing of target gene expression.
JMJD2-Mediated Histone Demethylation Pathway
Caption: JMJD2 histone demethylation and its inhibition by this compound.
Biological Activity
Antiviral Activity
This compound has demonstrated significant antiviral effects against herpes simplex virus (HSV) and human cytomegalovirus (hCMV).[3][6] The mechanism of this activity is linked to its inhibition of JMJD2, which leads to the suppression of viral immediate early (IE) gene expression.[3] IE genes are crucial for the initiation of the viral lytic cycle. By maintaining repressive histone methylation on the promoters of these viral genes, this compound effectively blocks the initiation of viral replication.
Effect of this compound on HSV-1 Immediate Early Gene Expression
Caption: this compound inhibits HSV-1 replication by blocking IE gene expression.
Antimalarial and Other Activities
This compound has also been identified as a compound with antimalarial activity.[5] Further research is needed to fully elucidate its mechanism of action against Plasmodium falciparum. Additionally, this compound has been shown to reduce osteoclastogenesis induced by bacterial lipopolysaccharide.[6]
Experimental Protocols
JMJD2A Histone Demethylase Activity Assay (AlphaLISA)
This protocol is adapted from a general AlphaLISA assay for JMJD2A and can be used to determine the IC₅₀ of this compound.
Assay Principle: The assay measures the demethylation of a biotinylated Histone H3 peptide tri-methylated at lysine 36 (H3K36me3) by JMJD2A. The demethylated product is detected using a specific antibody and AlphaLISA technology.
Materials:
-
JMJD2A enzyme
-
Biotinylated H3K36me3 peptide substrate
-
2-oxoglutarate (2OG)
-
Fe(II) sulfate
-
Ascorbate
-
This compound (or other inhibitors)
-
AlphaLISA anti-mIgG Acceptor beads
-
Streptavidin-conjugated Donor beads
-
Primary antibody specific for demethylated H3K36
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well OptiPlate
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Incubation: In a 384-well plate, add the diluted this compound and purified JMJD2A enzyme. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the demethylase reaction by adding a mixture of the biotinylated H3K36me3 peptide substrate, 2OG, Fe(II), and ascorbate.
-
Reaction Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and add the AlphaLISA Acceptor beads pre-incubated with the primary antibody. Incubate for 60 minutes at room temperature.
-
Add the Streptavidin-conjugated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Herpes Simplex Virus (HSV-1) Plaque Reduction Assay
This protocol is a standard method to evaluate the antiviral activity of a compound against HSV-1.
Materials:
-
Vero cells
-
Herpes Simplex Virus-1 (HSV-1)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with DMEM containing a low percentage of FBS and CMC, supplemented with various concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Plaque Visualization:
-
Aspirate the overlay medium and fix the cells with a suitable fixative (e.g., methanol or 10% formalin).
-
Stain the fixed cells with Crystal Violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC₅₀ (50% effective concentration) of this compound.
Human Cytomegalovirus (hCMV) Plaque Reduction Assay
This protocol is similar to the HSV-1 assay but adapted for the slower-growing hCMV.
Materials:
-
Human Foreskin Fibroblasts (HFFs) or other permissive cells
-
Human Cytomegalovirus (hCMV)
-
This compound
-
Appropriate cell culture medium (e.g., MEM)
-
Fetal Bovine Serum (FBS)
-
Agarose or other overlay medium
-
Crystal Violet or other suitable stain
-
24-well plates
Procedure:
-
Cell Seeding: Plate HFFs in 24-well plates and grow to confluence.
-
Virus Infection: Inoculate the cell monolayers with a low multiplicity of infection (MOI) of hCMV. Adsorb for 90 minutes at 37°C.
-
Compound Treatment: Remove the inoculum and overlay the cells with a medium containing agarose and serial dilutions of this compound.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a CO₂ incubator, or until plaques are visible in the control wells.
-
Plaque Visualization and Counting: Fix and stain the cells as described for the HSV-1 assay. Count the plaques microscopically.
-
Data Analysis: Calculate the percent plaque reduction and determine the EC₅₀ of this compound for hCMV.
Conclusion
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) is a valuable research tool for studying the role of JMJD2 histone demethylases in various biological processes. Its potent inhibitory activity and cell permeability make it particularly useful for investigating the epigenetic regulation of gene expression. The demonstrated antiviral activity of this compound against both HSV and hCMV highlights its potential as a lead compound for the development of novel antiviral therapeutics that target host epigenetic factors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other JMJD2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptional elongation of HSV Immediate Early genes by the Super Elongation Complex drives lytic infection and reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Frontiers | The HSV-1 ICP4 Transcriptional Auto-Repression Circuit Functions as a Transcriptional “Accelerator” Circuit [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
ML324: An In-depth Technical Guide to its Mechanism of Action on Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML324 is a potent, cell-permeable small molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, which are also known as lysine demethylase 4 (KDM4).[1] The JMJD2/KDM4 enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, primarily H3K9me3 and H3K36me3.[2] Dysregulation of these enzymes has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound acts as a competitive inhibitor of the JMJD2/KDM4 enzymes.[2] Its 8-hydroxyquinoline core structure is believed to chelate the active site Fe(II) ion, which is essential for catalytic activity. By binding to the enzyme's active site, this compound prevents the binding of the α-ketoglutarate co-factor and the histone substrate, thereby inhibiting the demethylation reaction. This leads to an accumulation of repressive histone marks, such as H3K9me3, altering chromatin structure and gene expression.
Quantitative Data
The inhibitory activity of this compound has been quantified against several histone demethylases. The following table summarizes the key in vitro data.
| Target Enzyme | Assay Type | IC50 (µM) | Reference |
| JMJD2E (KDM4E) | AlphaScreen | 0.92 | [4] |
| KDM4B | Biochemical Assay | 4.9 | [5] |
Signaling Pathways
This compound has been shown to modulate distinct signaling pathways in different disease contexts.
Unfolded Protein Response (UPR) in Cancer
In hepatocellular carcinoma (HCC) cells, this compound induces apoptosis by triggering the Unfolded Protein Response (UPR).[6] Inhibition of KDM4 by this compound leads to the upregulation of key UPR-associated proteins, culminating in programmed cell death.
Caption: this compound-induced UPR pathway in cancer.
Inhibition of Viral Immediate-Early Gene Expression
This compound exhibits antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting the expression of viral immediate-early (IE) genes.[3][4] This process is crucial for the initiation of the viral lytic cycle. The proposed mechanism involves the maintenance of repressive histone methylation on viral gene promoters, thus silencing their transcription.
Caption: Antiviral mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Assay: AlphaScreen for JMJD2E Inhibition
This assay quantitatively measures the enzymatic activity of JMJD2E and the inhibitory potential of compounds like this compound.[2]
Materials:
-
JMJD2E enzyme
-
Biotinylated histone H3 peptide substrate
-
α-ketoglutarate
-
Fe(II) (as Ferrous Ammonium Sulfate - FAS)
-
Ascorbic acid
-
AlphaScreen Streptavidin Donor beads and Protein A Acceptor beads
-
Anti-H3K9me2 antibody
-
Assay buffer: 50 mM HEPES (pH 7.3), 0.1% BSA, 0.01% Tween-20
-
384-well white opaque plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing 2 nM JMJD2E.
-
Add 50 nL of this compound solution at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding 5 µL of a substrate mix containing the biotinylated histone H3 peptide, α-ketoglutarate, FAS, and ascorbic acid.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing the anti-H3K9me2 antibody, Streptavidin Donor beads, and Protein A Acceptor beads.
-
Incubate in the dark for 1 hour at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Caption: AlphaScreen assay workflow.
Cellular Assay: Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
MSTO-211H mesothelioma cells (or other relevant cell line)
-
Complete culture medium
-
This compound
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Seed MSTO-211H cells in a 6-well plate and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing either DMSO (vehicle control) or a specified concentration of this compound (e.g., 10 µM).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Caption: Wound healing assay workflow.
3D Cellular Assay: Spheroid Culture
This assay models the three-dimensional growth of tumors and assesses the effect of this compound on this more physiologically relevant system.[3]
Materials:
-
Bladder cancer cells (or other cancer cell line)
-
Ultra-low attachment 96-well plates
-
Complete culture medium
-
This compound
-
Microscope
Procedure:
-
Prepare a single-cell suspension of bladder cancer cells.
-
Seed a defined number of cells (e.g., 2,000 cells/well) into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.
-
Incubate for 2-3 days to allow for spheroid formation.
-
Treat the spheroids with various concentrations of this compound or DMSO as a control.
-
Monitor spheroid growth and morphology over several days using a microscope.
-
At the end of the experiment, assess cell viability using a suitable assay (e.g., CellTiter-Glo® 3D).
Caption: 3D spheroid culture workflow.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the JMJD2/KDM4 family of histone demethylases. Its mechanism of action as a competitive inhibitor leads to significant downstream effects on gene expression, impacting cellular processes such as apoptosis in cancer and viral replication. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting this class of enzymes. As research progresses, a more comprehensive understanding of the selectivity and off-target effects of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-D Cell Culture System for Studying Invasion and Evaluating Therapeutics in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]
- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
ML324: A Selective, Cell-Permeable Inhibitor of the JMJD2 Family of Histone Demethylases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of ML324, a potent and selective small-molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This compound serves as a critical research tool for investigating the biological roles of JMJD2 enzymes in various pathological and physiological processes, including cancer and viral infections.[1] Its excellent cell permeability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties distinguish it from earlier inhibitors, enabling robust studies in both cellular and in vivo models.[1][2]
Core Properties and Quantitative Data
This compound, or N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, emerged from a quantitative high-throughput screening campaign designed to identify novel inhibitors of the JMJD2 family.[1] These enzymes are α-ketoglutarate and Fe(II)-dependent oxygenases that remove methyl groups from histone lysine residues, primarily targeting di- and trimethylated histone H3 lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), which are key epigenetic marks in transcriptional regulation.[1][3][4][5]
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ Value | Assay Type | Notes |
| JMJD2E | 920 nM (~0.92 µM) | Cell-free assay | Potent, submicromolar inhibitory activity.[1][2][6][7][8] |
| KDM4B (JMJD2B) | 4.9 µM | AlphaScreen® | Exhibits inhibitory activity against other JMJD2 family members.[9][10] |
Table 2: Physicochemical and ADME Properties of this compound
| Property | Value / Observation | Significance |
| Cell Permeability | Excellent | A significant advantage over previous inhibitors that possessed carboxylic acid moieties, enabling cell-based studies.[1][2] |
| Microsomal Stability | Excellent | Stable in the presence of both mouse and rat liver microsomes, suggesting suitability for in vivo studies.[2] |
| Solubility | Favorable | Possesses good ADME properties for research applications.[1] |
| Purity | >95% | High purity ensures reliability in experimental assays.[1] |
Mechanism of Action and Signaling Pathways
The JMJD2 family of enzymes catalyzes the demethylation of histone lysine residues through an α-ketoglutarate-dependent dioxygenation mechanism.[1] This process involves the oxidation of α-ketoglutarate to succinate and CO₂, which provides the energy for the hydroxylation and subsequent removal of the methyl group from the histone tail. This compound acts as an inhibitor of this process.
References
- 1. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]
- 8. allgenbio.com [allgenbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of the histone demethylase KDM4B leads to activation of KDM1A, attenuates bacterial-induced pro-inflammatory cytokine release, and reduces osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral Activity of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide and Related Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the anticipated antiviral properties and relevant experimental methodologies for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide. Direct experimental data for this specific compound is not publicly available. The information presented herein is based on studies of structurally similar quinoline derivatives, particularly those evaluated for activity against Dengue Virus (DENV).
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antiviral effects. This technical guide focuses on the potential antiviral activity of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, a compound belonging to the 8-hydroxyquinoline benzamide class. While specific data for this molecule is pending, research on analogous compounds suggests a likely mechanism of action targeting the early stages of viral infection, particularly against flaviviruses such as Dengue Virus. This guide summarizes the available quantitative data for related compounds, provides detailed experimental protocols for antiviral evaluation, and visualizes potential viral life cycle inhibition points.
Quantitative Data Presentation
The following tables summarize the antiviral activity and cytotoxicity of novel quinoline derivatives that are structurally related to N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide. These compounds were evaluated for their inhibitory effects against Dengue Virus serotype 2 (DENV2).
Table 1: Antiviral Activity of Representative Quinoline Derivatives against DENV2
| Compound ID | Description | EC50 (µM) | Virus | Cell Line | Assay Type |
| Compound 1 | 2-isopropy-5,7-dichloro-8-hydroxyquinoline | 1.5 ± 0.3 | DENV2 | Vero | Plaque Reduction Assay |
| Compound 2 | 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | 2.1 ± 0.5 | DENV2 | Vero | Plaque Reduction Assay |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Cytotoxicity of Representative Quinoline Derivatives
| Compound ID | Description | CC50 (µM) | Cell Line | Assay Type |
| Compound 1 | 2-isopropy-5,7-dichloro-8-hydroxyquinoline | > 30 | Vero | ATP-based Cell Viability |
| Compound 2 | 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | > 30 | Vero | ATP-based Cell Viability |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the antiviral activity of quinoline derivatives against Dengue Virus.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles.
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial 10-fold dilutions of the DENV2 stock in serum-free media.
-
Infection: Remove the growth medium from the Vero cell monolayers and infect the cells with the virus dilutions for 1-2 hours at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.
-
Compound Treatment: Following infection, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound (e.g., N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide). The overlay medium typically contains 1% methylcellulose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days to allow for plaque formation.
-
Fixation and Staining: After the incubation period, fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This method is used to quantify the amount of viral RNA in infected cells or culture supernatants.
-
RNA Extraction: Infect Vero cells with DENV2 and treat with the test compound. At a specified time post-infection (e.g., 48 hours), extract total RNA from the cells or the culture supernatant using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and DENV-specific primers.
-
Real-Time PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan) that binds to the DENV cDNA. The amplification of the viral cDNA is monitored in real-time.
-
Quantification: Use a standard curve generated from known concentrations of a DENV RNA plasmid to quantify the viral RNA copies in the samples.
Western Blot for Viral Protein Detection
This technique is used to detect the presence and quantify the levels of specific viral proteins in infected cells.
-
Cell Lysis: Infect Vero cells with DENV2 and treat with the test compound. After a suitable incubation period, lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a DENV protein (e.g., Envelope or NS1 protein).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the intensity of the protein bands to determine the relative amount of the viral protein in each sample.
Mandatory Visualizations
Dengue Virus Life Cycle and Potential Inhibition Points
The following diagram illustrates the key stages of the Dengue Virus life cycle, highlighting potential points of inhibition by quinoline derivatives. Studies on related compounds suggest that they may interfere with the early stages of infection, such as viral entry or uncoating.[1]
References
The Critical Role of JMJD2 Inhibition in Combating Herpes Simplex Virus Infection: A Technical Guide
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the role of Jumonji domain-containing 2 (JMJD2) protein inhibition in the context of Herpes Simplex Virus (HSV) infection. Drawing upon key findings in the field, this document outlines the molecular mechanisms, presents quantitative data on the effects of JMJD2 inhibitors, details relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the development of novel antiviral therapeutics targeting epigenetic regulators.
Executive Summary
Herpes Simplex Virus (HSV), a ubiquitous human pathogen, establishes lifelong latent infections and is responsible for a range of clinical manifestations. The transition between lytic and latent phases of the viral life cycle is intricately regulated by epigenetic modifications of the viral genome. Host-cell chromatin-modifying enzymes, including histone demethylases, play a pivotal role in this process. The JMJD2 family of histone demethylases, which are responsible for removing repressive histone H3 lysine 9 di- and trimethylation (H3K9me2/3) marks, have emerged as critical host factors required for the efficient transcription of viral immediate-early (IE) genes. Inhibition of JMJD2 activity presents a promising therapeutic strategy to control both lytic HSV infection and reactivation from latency. This guide will explore the preclinical evidence supporting the development of JMJD2 inhibitors as a novel class of anti-herpetic agents.
The Epigenetic Landscape of HSV Infection and the Role of JMJD2
Upon entering the host cell nucleus, the HSV genome is rapidly chromatinized and becomes associated with host histones. This process subjects the viral DNA to the host's epigenetic regulatory machinery. To initiate a lytic infection, the virus must overcome the silencing effects of repressive histone modifications, such as H3K9me2/3.
The viral protein VP16, a potent transactivator, recruits a multiprotein complex containing the host cell factor 1 (HCF-1). HCF-1, in turn, orchestrates the recruitment of histone-modifying enzymes to the promoters of viral IE genes. This complex includes histone methyltransferases that add activating marks (e.g., H3K4me3) and, crucially, histone demethylases that remove repressive marks. The JMJD2 family of demethylases (JMJD2A, 2B, 2C, and 2D) are key components of this complex, where they actively erase the H3K9me2/3 marks, thereby facilitating the initiation of viral gene transcription and the subsequent cascade of lytic replication.[1][2] Similarly, the histone demethylase LSD1 is also involved in removing H3K9me1/2 marks.[2]
Inhibition of JMJD2 enzymatic activity leads to the accumulation of repressive H3K9 methylation on viral IE promoters, effectively blocking the initiation of the lytic cycle.[1][2] Furthermore, this inhibitory action has been shown to suppress the reactivation of HSV from its latent state in sensory neurons, highlighting the therapeutic potential of targeting JMJD2 for both acute and recurrent infections.[1][2]
Quantitative Analysis of JMJD2 Inhibition on HSV-1 Infection
The efficacy of JMJD2 inhibition in controlling HSV-1 infection has been demonstrated through quantitative assessments of viral gene expression and viral yields. The small molecule inhibitor ML324 has been identified as a potent inhibitor of the JMJD2 family.[3]
Effect of JMJD2 Inhibitor this compound on HSV-1 Immediate-Early (IE) Gene Expression
Treatment of Human Foreskin Fibroblasts (HFF) with this compound prior to and during HSV-1 infection resulted in a dose-dependent reduction in the mRNA levels of several key viral IE genes.
| Inhibitor Concentration | ICP4 mRNA Level (Relative to DMSO) | ICP27 mRNA Level (Relative to DMSO) | ICP22 mRNA Level (Relative to DMSO) |
| 12.5 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 25 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 50 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Data summarized from findings where HFF cells were treated with this compound for 3 hours and then infected with HSV-1 (0.1 PFU per cell) for 3 hours.[4][5] Statistical significance was reported as P < 0.0001 using a two-way ANOVA with Tukey's post hoc test.[4][5] |
Effect of JMJD2 Inhibitor this compound on HSV-1 Viral Yield
The inhibition of IE gene expression by this compound translates to a significant reduction in the production of infectious viral particles.
| Inhibitor Concentration | Viral Yield (PFU/ml, Relative to DMSO) |
| 12.5 µM | Significantly Reduced |
| 25 µM | Significantly Reduced |
| 50 µM | Significantly Reduced |
| Data summarized from findings where HFF cells were treated with this compound for 3 hours and infected with HSV-1 (0.1 PFU per cell) for 24 hours.[4][5] Statistical significance was reported as P < 0.004 using a one-way ANOVA with Dunnett's post hoc test.[4][5] |
Effect of JMJD2 Inhibitor DMOG on HSV-1 IE Gene Expression
The broad-spectrum 2-oxoglutarate dioxygenase inhibitor, dimethyloxalylglycine (DMOG), which also inhibits JMJD2, has also been shown to reduce HSV-1 IE gene expression.
| Inhibitor Concentration | Relative mRNA Levels (Viral and Cellular) |
| Indicated Concentrations | Levels of viral and cellular control mRNAs are expressed relative to cells treated with dimethyl sulfoxide (DMSO). |
| HFF cells were treated with the indicated concentrations of the JMJD2 inhibitor DMOG for 4 hours, were infected with HSV-1 (0.1 PFU per cell).[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of JMJD2 inhibition in HSV infection.
Cell Culture and Virus Infection
-
Cell Lines: Human Foreskin Fibroblasts (HFF), MRC-5, or Vero cells are commonly used for HSV-1 propagation and infection studies. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Strains: HSV-1 strains such as KOS or F are typically used.
-
Infection Protocol:
-
Plate cells to achieve a confluent monolayer on the day of infection.
-
Pre-treat cells with the JMJD2 inhibitor (e.g., this compound) or DMSO (vehicle control) at the desired concentrations for a specified period (e.g., 3-4 hours).
-
Remove the culture medium and infect the cells with HSV-1 at a specified multiplicity of infection (MOI) (e.g., 0.1 or 1.0 PFU/cell) in a low volume of serum-free medium.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium containing the inhibitor or vehicle control.
-
Incubate for the desired time points (e.g., 3, 4, or 24 hours) before harvesting for downstream analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression
-
RNA Isolation: Total RNA is extracted from infected cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating viral DNA, the isolated RNA is treated with DNase I.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is set up using a SYBR Green-based master mix, gene-specific primers for viral IE genes (e.g., ICP4, ICP27, ICP22) and a host reference gene (e.g., 18S rRNA, GAPDH).
-
Data Analysis: The relative expression of viral genes is calculated using the ΔΔCt method, normalizing to the expression of the host reference gene and relative to the DMSO-treated control.
Plaque Assay for Viral Titer Determination
-
Sample Preparation: Supernatants and cell lysates from infected cultures are harvested at the desired time point post-infection.
-
Serial Dilution: The collected samples are serially diluted in serum-free medium.
-
Infection of Indicator Cells: Confluent monolayers of Vero cells (or another susceptible cell line) in multi-well plates are infected with the serial dilutions of the virus samples.
-
Overlay: After a 1-2 hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., medium containing methylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques.
-
Staining and Counting: The overlay is removed, and the cell monolayers are fixed and stained with a solution such as crystal violet. Plaques, which appear as clear zones where cells have been lysed, are then counted.
-
Titer Calculation: The viral titer is calculated in plaque-forming units per milliliter (PFU/ml) based on the dilution factor and the number of plaques counted.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Infected cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-H3K9me3) or a control IgG antibody. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the immunocomplexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter regions of viral IE genes to determine the enrichment of the target histone modification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of JMJD2 inhibition on HSV-1 infection.
Caption: Signaling pathway of HSV-1 IE gene activation and the point of JMJD2 inhibition.
Caption: A typical experimental workflow for evaluating JMJD2 inhibitors against HSV-1.
Conclusion and Future Directions
The evidence strongly indicates that the JMJD2 family of histone demethylases are critical host factors for the initiation of HSV lytic infection and reactivation from latency. The targeted inhibition of these enzymes represents a novel and promising therapeutic strategy. Small molecule inhibitors, such as this compound, have demonstrated significant efficacy in reducing viral immediate-early gene expression and subsequent viral replication in preclinical models.
Future research should focus on:
-
Optimizing inhibitor specificity and potency: Developing next-generation JMJD2 inhibitors with improved pharmacological properties.
-
In vivo efficacy and safety studies: Evaluating the therapeutic potential of JMJD2 inhibitors in animal models of HSV infection and disease.
-
Combination therapies: Investigating the synergistic effects of JMJD2 inhibitors with existing antiviral drugs, such as acyclovir.
-
Understanding resistance mechanisms: Characterizing the potential for viral escape from JMJD2 inhibitor-mediated suppression.
By continuing to explore the epigenetic regulation of HSV infection, the scientific community is poised to develop innovative and effective treatments for this persistent viral pathogen. The inhibition of JMJD2 is a clear and compelling path forward in this endeavor.
References
- 1. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the JMJD2 histone demethylases to epigenetically control herpesvirus infection and reactivation from latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of SYBR Green-I based quantitative PCR assays for herpes simplex virus type 1 whole transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to ML324 and its Role in the Inhibition of Human Cytomegalovirus (hCMV) Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human cytomegalovirus (hCMV), a ubiquitous betaherpesvirus, establishes lifelong latency in a significant portion of the global population. While typically asymptomatic in healthy individuals, hCMV can cause severe and life-threatening disease in immunocompromised individuals, including transplant recipients and those with HIV/AIDS, as well as in congenitally infected newborns. Current antiviral therapies are limited by toxic side effects and the emergence of drug-resistant viral strains, necessitating the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of ML324, a potent and cell-permeable small molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, and its significant antiviral activity against hCMV. We delve into the molecular mechanism of this compound-mediated inhibition of hCMV replication, present key quantitative data, and provide detailed experimental protocols for the assays cited.
Introduction to this compound and hCMV Replication
Human cytomegalovirus replication is a temporally regulated process involving the sequential expression of immediate-early (IE), early, and late viral genes. The expression of IE genes, particularly IE1 (UL123) and IE2 (UL122), is critical for initiating the viral replication cascade and overcoming host cell intrinsic defense mechanisms. The major immediate-early promoter (MIEP) governs the transcription of these essential IE genes.
The regulation of the hCMV MIEP is intricately linked to the chromatin state of the viral genome upon entry into the host cell nucleus. The viral DNA is rapidly chromatinized, and repressive histone modifications, such as the trimethylation of histone H3 at lysine 9 (H3K9me3), are deposited on the MIEP, leading to transcriptional silencing. To initiate a productive infection, the virus must counteract this epigenetic silencing.
The JMJD2 family of histone demethylases, which includes JMJD2A, JMJD2B, JMJD2C, and JMJD2D, are key cellular enzymes that remove methyl groups from histones, including H3K9me3. Studies have shown that hCMV co-opts these host cell enzymes to remove repressive histone marks from the MIEP, thereby activating IE gene expression and initiating viral replication. Specifically, JMJD2D has been identified as playing a significant role in this process.
This compound is a selective inhibitor of the JMJD2 family of histone demethylases.[1][2] By inhibiting these enzymes, this compound prevents the removal of repressive histone marks at the hCMV MIEP, leading to the suppression of IE gene expression and a potent block in viral replication.[3]
Quantitative Data on this compound Activity
The efficacy of this compound as an inhibitor of both its direct enzymatic target and hCMV replication has been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 (JMJD2E) | 920 nM | The half-maximal inhibitory concentration of this compound against the enzymatic activity of JMJD2E in a cell-free assay. | [2] |
| EC50 (hCMV Viral Yield) | ~5-10 µM | The half-maximal effective concentration of this compound required to reduce the yield of infectious hCMV particles. | [4] |
| CC50 (MRC-5 cells) | >150 µM | The half-maximal cytotoxic concentration of this compound in human lung fibroblast (MRC-5) cells, indicating low cytotoxicity. | [4] |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| JMJD2 Family Member | Effect on hCMV IE Gene Expression upon Depletion | Reference |
| JMJD2A | Minimal Reduction | |
| JMJD2B | Minimal Reduction | |
| JMJD2C | Modest Reduction | |
| JMJD2D | Significant Reduction |
Table 2: Role of Individual JMJD2 Family Members in hCMV IE Gene Expression
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to characterize its antiviral activity, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound-mediated inhibition of hCMV replication.
Caption: General experimental workflow for evaluating this compound's antiviral activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antiviral effects of this compound on hCMV replication.
Cell Culture and Virus
-
Cell Lines: Human foreskin fibroblasts (HFFs) or human lung fibroblasts (MRC-5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: The hCMV laboratory strain AD169 is commonly used for these assays. Viral stocks are prepared by infecting confluent monolayers of HFFs or MRC-5 cells and harvesting the virus from the supernatant when 80-90% cytopathic effect (CPE) is observed. Viral titers are determined by a standard plaque assay or TCID50 assay.
Quantitative PCR (qPCR) for IE Gene Expression
This protocol is for the quantification of hCMV immediate-early (IE1/UL123) gene expression using a SYBR Green-based qPCR assay.
-
Cell Treatment and Infection:
-
Seed MRC-5 cells in 6-well plates and grow to confluence.
-
Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) for 4 hours.
-
Infect cells with hCMV AD169 at a multiplicity of infection (MOI) of 0.1 PFU/cell.
-
Incubate for 5 hours post-infection.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA with DNase I to remove any contaminating viral DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture using a SYBR Green master mix. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
7 µL nuclease-free water
-
-
Primer Sequences for hCMV UL123 (IE1):
-
Forward: 5'-CGG AAG GTC TGG AAG GAG AA-3'
-
Reverse: 5'-GCA GAC TCT CAG AGG ATC GGT-3'
-
-
Primer Sequences for GAPDH (internal control):
-
Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to confirm product specificity.
-
-
Analyze data using the ΔΔCt method to determine the relative expression of the IE1 gene, normalized to the internal control (GAPDH).
-
Western Blot for IE Protein Levels
This protocol describes the detection of hCMV IE1 and IE2 proteins by Western blotting.
-
Cell Lysis:
-
Following treatment and infection as described for the qPCR assay (incubate for 24-72 hours post-infection), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against hCMV IE1/IE2 overnight at 4°C. A commonly used antibody is the mouse monoclonal antibody CH160.
-
Primary Antibody: Mouse anti-Cytomegalovirus IE1 + IE2 antibody [CH160] (e.g., Abcam, ab6502). A starting dilution of 1:100 to 1:1000 in blocking buffer is recommended.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Virus Yield Reduction Assay (TCID50)
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
-
Infection and Treatment:
-
Seed MRC-5 cells in 24-well plates and grow to confluence.
-
Infect the cells with hCMV AD169 at an MOI of 0.1 PFU/cell for 2 hours.
-
Remove the inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of this compound or DMSO.
-
Incubate the plates for 96 hours.
-
-
Virus Harvest:
-
Freeze the plates at -80°C and thaw them to lyse the cells and release progeny virus.
-
Collect the supernatant containing the virus.
-
-
TCID50 Assay:
-
Seed MRC-5 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare 10-fold serial dilutions of the harvested virus supernatants.
-
Inoculate the MRC-5 cells in the 96-well plate with 100 µL of each virus dilution (typically 8 replicates per dilution).
-
Incubate the plate for 5-7 days and observe for the development of cytopathic effect (CPE).
-
Score each well as positive or negative for CPE.
-
Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.
-
The EC50 is the concentration of this compound that reduces the virus yield by 50% compared to the DMSO control.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxicity of this compound.
-
Cell Seeding and Treatment:
-
Seed HFF or MRC-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or DMSO.
-
Incubate for the same duration as the antiviral assays (e.g., 96 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO-treated control cells.
-
The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.
-
Conclusion
This compound represents a promising class of antiviral compounds that target a host epigenetic mechanism essential for hCMV replication. By inhibiting the JMJD2 family of histone demethylases, this compound effectively suppresses the expression of viral immediate-early genes, thereby halting the viral replication cascade at its earliest stage. The quantitative data demonstrate its potent anti-hCMV activity at concentrations that exhibit low cytotoxicity, suggesting a favorable therapeutic window. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the antiviral properties of this compound and other epigenetic modulators as potential therapies for hCMV and other viral infections. The continued exploration of host-targeting antivirals like this compound holds significant promise for the development of new and effective treatments against challenging viral pathogens.
References
The Role of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, also known as ML-324, is a synthetic compound belonging to the 8-hydroxyquinoline class of molecules. This class is recognized for its metal-chelating properties and diverse biological activities, including potential applications in cancer therapy. This technical guide provides a comprehensive overview of the available research on N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, focusing on its synthesis, mechanism of action, and potential as an anti-cancer agent.
Chemical Synthesis and Properties
The synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide and related benzamide derivatives typically involves a multi-step process. A general synthetic route for similar compounds involves the initial preparation of a carboxylic acid intermediate, which is then coupled with an appropriate amine. For instance, the synthesis of related 4-[(quinolin-4-yl)amino]benzamide derivatives involves the reaction of a 4-[(quinolin-4-yl)amino]benzoic acid with an amine in the presence of coupling agents like 1-[3-(dimethylamino)propyl]-3-ethyl-carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in a solvent such as N,N-dimethylformamide (DMF).
A general workflow for the synthesis of such compounds is outlined below:
ML324: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of ML324 in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers, scientists, and drug development professionals in the effective handling and application of this compound in a laboratory setting.
Core Concepts: Solubility and Stability of this compound
This compound is a potent and cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.[1][2][3] Its utility in studying the role of these enzymes in various biological processes, including viral infections and cancer, necessitates a thorough understanding of its physical and chemical properties, particularly its solubility and stability in commonly used laboratory solvents like DMSO.[1][4]
Solubility in DMSO
The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo experimental assays. This compound exhibits good solubility in DMSO, although the reported values vary between suppliers and may be influenced by factors such as the purity of the compound and the DMSO itself. It is often recommended to use fresh, anhydrous DMSO to achieve optimal solubility, as absorbed moisture can reduce the solvent's capacity.[2] Sonication and gentle heating can also aid in the dissolution process.[5][6]
Stability in DMSO
The stability of this compound in DMSO is crucial for maintaining the integrity and activity of the compound in stock solutions and during experimental procedures. Generally, storing this compound stock solutions in DMSO at low temperatures is recommended to minimize degradation.[2][5][6] Long-term storage at room temperature is generally discouraged as it can lead to compound degradation over time.[7] Studies on the stability of compound libraries in DMSO suggest that factors such as water content, exposure to oxygen, and freeze-thaw cycles can impact compound integrity.[8][9][10] While specific long-term stability data for this compound at various temperatures in DMSO is not extensively published, general best practices for small molecule storage should be followed.
Data Presentation: Quantitative Solubility and Stability
The following tables summarize the available quantitative data on the solubility and recommended storage conditions for this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 40 | 114.47 | Sonication is recommended. |
| Selleck Chemicals | 28, 43, 34.5 | 80.13, 123.05, 98.73 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| MedchemExpress | 31.25 | 89.43 | Ultrasonic and warming and heat to 60°C. |
Table 2: Recommended Storage and Stability of this compound in DMSO
| Condition | Duration | Temperature | Source |
| In solvent | 1 year | -80°C | TargetMol, Selleck Chemicals |
| In solvent | 2 years | -80°C | MedchemExpress |
| In solvent | 1 year | -20°C | MedchemExpress |
| In solvent | 1 month | -20°C | Selleck Chemicals |
| Powder | 3 years | -20°C | TargetMol, Selleck Chemicals |
Experimental Protocols
The following are generalized protocols for determining the solubility and assessing the stability of a small molecule like this compound in DMSO. These methods are based on standard practices in the field.
Protocol for Determining Kinetic Solubility in DMSO
This protocol outlines a common method for assessing the kinetic solubility of a compound, which is relevant for many high-throughput screening applications.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Use sonication or gentle vortexing to ensure complete dissolution.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
-
Aqueous Buffer Addition:
-
In a 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.
-
Add a small, equal volume of each this compound dilution in DMSO to the corresponding wells. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on the assay.
-
-
Incubation and Observation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
-
Quantification (Optional):
-
If a more quantitative measure is needed, techniques like nephelometry (light scattering) or UV-Vis spectroscopy of the supernatant after centrifugation can be used to determine the concentration of the dissolved compound.[11]
-
Protocol for Assessing Stability in DMSO
This protocol describes a general approach to evaluate the stability of this compound in a DMSO stock solution over time.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
Data Evaluation:
-
Compare the peak area or concentration of this compound at each time point to the initial (time 0) sample.
-
A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound as a JMJD2E inhibitor.
Caption: Antiviral signaling pathway inhibited by this compound.
Caption: Apoptosis induction pathway by this compound in cancer cells.
Caption: General experimental workflow using this compound.
References
- 1. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Inhibition of histone demethylase KDM4 by this compound induces apoptosis through the unfolded protein response and Bim upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide: An Application Note and Detailed Protocol
For distribution to researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, a compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 4-(8-hydroxyquinolin-6-yl)benzoic acid, followed by an amide coupling reaction with N,N-dimethylpropane-1,3-diamine. This protocol includes detailed experimental procedures, materials and methods, and characterization data. Additionally, visual diagrams of the synthetic workflow are provided to facilitate understanding.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for various biological processes. The title compound, N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, incorporates the 8-hydroxyquinoline scaffold linked to a benzamide moiety bearing a dimethylaminopropyl side chain. This structural combination suggests potential applications in areas where both metal chelation and interactions with other biological targets are desirable. This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Synthetic Scheme
The overall synthetic route is depicted below:
Step 1: Suzuki-Miyaura Coupling
Step 2: Amide Coupling
Experimental Protocols
Step 1: Synthesis of 4-(8-hydroxyquinolin-6-yl)benzoic acid
This procedure details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-8-hydroxyquinoline with (4-carboxyphenyl)boronic acid.
Materials:
-
6-bromo-8-hydroxyquinoline
-
(4-carboxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (HCl), 1 M
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add 6-bromo-8-hydroxyquinoline (1.0 eq), (4-carboxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solution should be degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. This will precipitate the product.
-
Filter the precipitate and wash with water and then with diethyl ether to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as DMF/water to yield 4-(8-hydroxyquinolin-6-yl)benzoic acid as a solid.
Step 2: Synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
This procedure describes the amide bond formation between 4-(8-hydroxyquinolin-6-yl)benzoic acid and N,N-dimethylpropane-1,3-diamine using HATU as a coupling agent.
Materials:
-
4-(8-hydroxyquinolin-6-yl)benzoic acid
-
N,N-dimethylpropane-1,3-diamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(8-hydroxyquinolin-6-yl)benzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add N,N-dimethylpropane-1,3-diamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent the product from sticking to the silica) to afford N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-(8-hydroxyquinolin-6-yl)benzoic acid | C₁₆H₁₁NO₃ | 265.26 | Solid |
| N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide | C₂₁H₂₃N₃O₂ | 349.43[1] | Solid |
Note: Expected yields and specific characterization data (NMR, MS, m.p.) should be determined empirically.
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Logical Relationship of Key Steps
Caption: Logical flow of the two-step synthesis protocol.
References
Application Notes and Protocols for ML324, a Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML324 is a potent and cell-permeable small molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, particularly JMJD2E.[1][2] Histone demethylases are critical regulators of epigenetic modifications, and their dysregulation is implicated in various diseases, including cancer and viral infections.[3][4] this compound has demonstrated antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting viral immediate-early gene expression.[1][2] These application notes provide detailed protocols for biochemical and cell-based assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
The JMJD2 family of enzymes, also known as lysine-specific demethylase 4 (KDM4), are Fe(II) and α-ketoglutarate-dependent oxygenases that remove methyl groups from lysine residues on histone tails, primarily targeting di- and trimethylated histone H3 lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). This demethylation activity generally leads to a more open chromatin structure, facilitating gene transcription. This compound inhibits this process, leading to the maintenance of repressive histone marks and subsequent gene silencing.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | Assay Type | IC50 | Reference |
| JMJD2E | Cell-free | 920 nM | [1] |
| KDM4B (JMJD2B) | Cell-free | 4.9 µM | [5] |
Signaling Pathway
JMJD2 proteins can influence cellular signaling pathways that are crucial for cell growth, proliferation, and survival. For instance, JMJD2A has been shown to promote the activation of the Akt-mTOR signaling pathway. It achieves this by enhancing the expression of phosphoinositide-dependent kinase-1 (PDK1), a key upstream activator of Akt. The subsequent phosphorylation and activation of Akt lead to the activation of the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth. Inhibition of JMJD2 by this compound can, therefore, lead to the downregulation of this pathway.
JMJD2-mediated activation of the Akt-mTOR signaling pathway.
Experimental Workflow
A typical workflow for evaluating a histone demethylase inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
General experimental workflow for this compound inhibitor assays.
Experimental Protocols
Biochemical Assay: AlphaScreen for JMJD2E Inhibition
This protocol is adapted from a published high-throughput screening method and is designed to measure the inhibition of JMJD2E activity in a 384-well format.[6]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylation of a biotinylated histone H3 peptide substrate. A specific antibody that recognizes the demethylated product is coupled to an acceptor bead, while streptavidin-coated donor beads bind to the biotinylated peptide. When the substrate is demethylated, the antibody-acceptor bead complex binds, bringing the donor and acceptor beads into proximity. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. An inhibitor will prevent this process, leading to a decrease in the AlphaScreen signal.
Materials:
-
JMJD2E (recombinant)
-
Biotinylated H3K9me3 peptide substrate
-
Anti-H3K9me2 antibody (or other antibody specific to the demethylated product)
-
AlphaScreen Protein A Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
This compound or other test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% (w/v) BSA, 0.01% (v/v) Tween-20
-
Cofactors: Ferrous ammonium sulfate (FAS), 2-oxoglutarate (2-OG), Ascorbate
-
384-well white ProxiPlates
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound or test compounds in DMSO. The final DMSO concentration in the assay should be kept consistent, typically at or below 1%.
-
Reagent Preparation:
-
Prepare the complete Assay Buffer containing the cofactors (e.g., 10 µM 2-OG, 10 µM FAS, 100 µM Ascorbate). Keep on ice.
-
Dilute JMJD2E enzyme in the complete Assay Buffer to the desired final concentration (e.g., 2 nM).
-
Dilute the biotinylated H3K9me3 peptide substrate in the complete Assay Buffer to the desired final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted JMJD2E enzyme solution to each well of a 384-well plate.
-
Add 100 nL of the serially diluted compound or DMSO (for positive and negative controls) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 5 µL of the diluted biotinylated H3K9me3 peptide substrate solution to all wells to start the demethylation reaction.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Prepare the detection mix by diluting the anti-H3K9me2 antibody, Protein A Acceptor beads, and Streptavidin Donor beads in Assay Buffer according to the manufacturer's instructions. This step should be performed in low light conditions.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Cytotoxicity/Cell Viability (XTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability and can be adapted for various cell lines.[6]
Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cell viability. Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan dye. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound
-
XTT Cell Viability Assay Kit
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's protocol, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until the color change is sufficient.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Cell-Based Assay: Western Blot for Histone Methylation
This protocol describes how to assess changes in global histone H3K9 trimethylation levels in cells treated with this compound.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. In this case, it is used to measure the levels of a specific histone modification (H3K9me3) and total histone H3 (as a loading control) to determine if this compound treatment leads to an increase in this repressive mark.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3. Follow the same immunoblotting steps as above.
-
-
Data Analysis: Quantify the band intensities for H3K9me3 and total H3 using image analysis software. Normalize the H3K9me3 signal to the total H3 signal for each sample to determine the relative change in histone methylation.
References
- 1. The histone demethylase JMJD2A promotes glioma cell growth via targeting Akt-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]
- 4. ollyking.com [ollyking.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (ML324) AlphaScreen Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, also known as ML324, is a potent, cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, particularly JMJD2E.[1] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, and their dysregulation is implicated in various diseases, including cancer and viral infections.[1] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology offers a sensitive, high-throughput method for measuring the activity of histone demethylases and for screening potential inhibitors.[2] This document provides a detailed protocol for an AlphaScreen assay to determine the inhibitory activity of this compound on JMJD2E.
The AlphaScreen assay for JMJD2E is a competition assay that measures the demethylation of a biotinylated histone H3 peptide substrate. The assay relies on the proximity of two types of beads: a streptavidin-coated Donor bead that binds to the biotinylated peptide substrate and a Protein A-coated Acceptor bead that binds to an antibody specific for the demethylated product. When the enzyme is active, it demethylates the substrate, the antibody binds to the product, and the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in a luminescent signal.[2] Inhibitors of the enzyme, such as this compound, prevent the demethylation of the substrate, leading to a decrease in the AlphaScreen signal.
Signaling Pathway
The JMJD2 family of enzymes, including JMJD2E, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that demethylate trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). These histone marks are generally associated with transcriptional repression and activation, respectively. By removing these marks, JMJD2 enzymes can influence gene expression. One of the key pathways regulated by JMJD2 is the p53 tumor suppressor pathway. JMJD2A has been shown to act as a p53 corepressor, while JMJD2D can function as a p53 coactivator. The activity of JMJD2 enzymes can therefore impact the expression of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound, by inhibiting JMJD2 enzymes, can modulate these downstream effects.
Caption: Role of JMJD2E in p53-mediated gene expression and its inhibition by this compound.
Experimental Workflow
The experimental workflow for the JMJD2E AlphaScreen assay involves several key steps, from reagent preparation to data analysis. The process is designed for a 384-well plate format to facilitate high-throughput screening.
Caption: Workflow for the JMJD2E AlphaScreen inhibitor assay.
Experimental Protocol
This protocol is adapted from established methods for JMJD2E AlphaScreen assays.[2]
Materials and Reagents:
-
Enzyme: Recombinant human JMJD2E (catalytic domain)
-
Substrate: Biotinylated Histone H3 (1-15) K9me3 peptide
-
Antibody: Anti-Histone H3K9me2 specific antibody
-
Beads:
-
Streptavidin-coated Donor Beads
-
Protein A-coated Acceptor Beads
-
-
Compound: N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% (w/v) BSA, 0.01% (v/v) Tween-20
-
Cofactors:
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
2-oxoglutarate (2-OG)
-
L-Ascorbic acid
-
-
Stop Solution: 30 mM EDTA in Assay Buffer
-
Plates: 384-well white ProxiPlates
-
Plate Reader: An Alpha-enabled microplate reader (e.g., PerkinElmer EnVision)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Prepare fresh solutions of cofactors in Assay Buffer: 10 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 100 µM 2-OG, and 1 mM Ascorbic acid.
-
Prepare a working solution of JMJD2E enzyme in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Prepare a working solution of the biotinylated H3K9me3 peptide substrate in Assay Buffer. The final concentration should be at or near the Kₘ for the enzyme.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 5 µL of the JMJD2E enzyme solution containing the cofactors.
-
Initiate the reaction by adding 5 µL of the biotinylated H3K9me3 peptide substrate solution.
-
The final reaction volume is 15 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Bead Addition:
-
Stop the enzymatic reaction by adding 5 µL of Stop Solution (30 mM EDTA).
-
Prepare a mixture of the anti-H3K9me2 antibody and Protein A-coated Acceptor Beads in Assay Buffer. Add 5 µL of this mixture to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of Streptavidin-coated Donor Beads in Assay Buffer. Add 5 µL of this suspension to each well under subdued light.
-
-
Final Incubation and Plate Reading:
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Presentation
The inhibitory activity of this compound on JMJD2E is determined by measuring the decrease in the AlphaScreen signal. The data can be presented as a dose-response curve and the half-maximal inhibitory concentration (IC₅₀) can be calculated.
Table 1: Representative Inhibition Data for this compound against JMJD2E
| This compound Concentration (µM) | AlphaScreen Signal (Counts) | % Inhibition |
| 0 (No Inhibitor) | 150,000 | 0 |
| 0.01 | 145,500 | 3 |
| 0.03 | 135,000 | 10 |
| 0.1 | 105,000 | 30 |
| 0.3 | 67,500 | 55 |
| 1 | 30,000 | 80 |
| 3 | 12,000 | 92 |
| 10 | 7,500 | 95 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Table 2: Summary of Inhibitory Potency of this compound
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | JMJD2E | AlphaScreen | ~0.25 |
Note: The IC₅₀ value is derived from a representative dose-response curve and is consistent with the submicromolar activity reported for this compound in other assay formats.[1]
Conclusion
The AlphaScreen assay provides a robust and high-throughput method for characterizing the inhibitory activity of compounds like N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (this compound) against the histone demethylase JMJD2E. This protocol offers a detailed framework for performing such an assay, from understanding the underlying signaling pathway to analyzing the resulting data. The potent and cell-permeable nature of this compound makes it a valuable tool for further investigation into the role of JMJD2 enzymes in health and disease.[1]
References
In Vitro Application of ML324 for JMJD2E Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro use of ML324, a potent and cell-permeable small molecule inhibitor of the Jumonji domain-containing 2E (JMJD2E) histone demethylase. JMJD2E is a member of the KDM4 subfamily of histone lysine demethylases that specifically removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Dysregulation of JMJD2E has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound offers a valuable tool for studying the biological functions of JMJD2E and for potential drug development. These notes provide comprehensive protocols for biochemical and cellular assays to characterize the inhibitory activity of this compound against JMJD2E.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of histone lysine residues is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases. The Jumonji C (JmjC) domain-containing histone demethylases, including the JMJD2/KDM4 family, are iron (Fe2+) and α-ketoglutarate (α-KG) dependent oxygenases that reverse histone lysine methylation.
JMJD2E (also known as KDM4E) specifically demethylates di- and tri-methylated H3K9 and H3K36, epigenetic marks generally associated with transcriptional repression and activation, respectively. The aberrant activity of JMJD2E has been linked to the progression of several cancers. This compound has emerged as a potent and selective inhibitor of the JMJD2 family of enzymes, demonstrating sub-micromolar inhibitory activity against JMJD2E.[1] Its excellent cell permeability makes it a suitable probe for cellular studies.[1]
These application notes provide detailed protocols for utilizing this compound in various in vitro settings to investigate its inhibitory effects on JMJD2E.
Data Presentation
Table 1: Biochemical Potency of this compound against JMJD2E
| Assay Type | Parameter | Value | Reference |
| AlphaScreen | IC50 | ~0.92 µM | [2][3] |
| Formaldehyde Dehydrogenase (FDH) Coupled Assay | IC50 | Not explicitly reported for this compound, but used for other JMJD2E inhibitors. | |
| MALDI-TOF Mass Spectrometry | IC50 | Not explicitly reported for this compound, but used for hit validation. | [1] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cytotoxicity (Alamar Blue) | LNCaP | GI50 | 53 µM | [4] |
| Antiviral Activity (HSV & hCMV) | Various | Inhibition of viral immediate early (IE) gene expression | Potent | [1][2] |
| Osteoclastogenesis Inhibition | Osteoclast progenitors | Reduction in Aa-LPS-induced osteoclastogenesis | Significant | [4] |
Experimental Protocols
Biochemical Assay: JMJD2E Inhibition using AlphaLISA
This protocol is adapted from commercially available AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kits designed for histone demethylase activity.
Principle: The AlphaLISA assay is a bead-based, no-wash immunoassay that measures the demethylation of a biotinylated histone H3 peptide substrate by JMJD2E. The demethylated product is recognized by a specific antibody, which is in turn detected by an anti-species IgG acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibition of JMJD2E results in a decrease in the AlphaLISA signal.
Materials:
-
JMJD2E Homogeneous Assay Kit (e.g., BPS Bioscience, Cat. #50417) or individual components:
-
Recombinant JMJD2E enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
AlphaLISA anti-mouse IgG Acceptor beads (PerkinElmer)
-
AlphaScreen Streptavidin-conjugated Donor beads (PerkinElmer)
-
Demethylase Assay Buffer
-
-
This compound (dissolved in DMSO)
-
384-well white OptiPlate (PerkinElmer)
-
AlphaScreen-capable microplate reader
Protocol:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme Reaction:
-
Add 2.5 µL of 4x HDM Assay Buffer to each well.
-
Add 1 µL of the biotinylated substrate.
-
Add 2 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 4.5 µL of diluted JMJD2E enzyme to initiate the reaction.
-
For a "Blank" control, add 4.5 µL of assay buffer instead of the enzyme.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours).
-
Detection:
-
Add 5 µL of diluted primary antibody to each well.
-
Add 5 µL of a 1:1 mixture of Acceptor and Donor beads to each well. It is recommended to do this in subdued light.
-
-
Final Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read Plate: Read the plate on an AlphaScreen-capable microplate reader.
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Histone Methylation
Principle: This protocol determines the effect of this compound on the overall levels of specific histone methylation marks in cultured cells. Following treatment with this compound, total histones are extracted, separated by SDS-PAGE, and immunoblotted with antibodies specific for various histone methylation states (e.g., H3K9me3, H3K9me2) and a loading control (e.g., total Histone H3). An increase in the H3K9me3/H3 ratio would indicate inhibition of JMJD2E.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known JMJD2E expression)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-H3K9me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and extract histones according to a standard acid extraction protocol or by using a commercial kit.
-
Determine the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for other histone marks and the loading control.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the histone methylation mark to the total histone H3 loading control. Compare the normalized values of this compound-treated samples to the vehicle control.
Visualization
Caption: Experimental workflow for evaluating this compound as a JMJD2E inhibitor.
Caption: Simplified signaling pathway of JMJD2E and its inhibition by this compound.
References
- 1. Histone demethylase JMJD2D activates HIF1 signaling pathway via multiple mechanisms to promote colorectal cancer glycolysis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide in the Study of Viral Immediate-Early Gene Expression
Disclaimer: The application of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide for studying viral immediate-early (IE) gene expression is not yet established in peer-reviewed literature. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals to investigate its potential based on the chemical structure and known activities of related compounds.
Introduction
Viral immediate-early (IE) genes are the first set of viral genes to be expressed upon infection of a host cell. Their products are often regulatory proteins, such as transcription factors, that are critical for the subsequent expression of early and late viral genes, ultimately leading to viral replication. The expression of IE genes represents a crucial checkpoint in the viral life cycle, making it an attractive target for novel antiviral therapies.[1]
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is a small molecule that possesses two key structural motifs with known biological activities: an 8-hydroxyquinoline core and a benzamide moiety. While this specific compound has not been extensively studied, its constituent parts suggest potential mechanisms for interfering with viral IE gene expression.
-
8-Hydroxyquinoline: This scaffold is a well-known metal ion chelator.[2][3] Many viral enzymes and transcription factors essential for gene expression are metalloproteins, and chelation of their essential metal cofactors could lead to their inhibition. Furthermore, some 8-hydroxyquinoline derivatives have demonstrated antiviral activity by interfering with early stages of the viral life cycle.[4][5][6]
-
Benzamide: The benzamide functional group is present in a class of compounds known as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression by altering chromatin structure.[7] Some viruses exploit the host's HDAC machinery to control their own gene expression. Therefore, HDAC inhibition can modulate viral gene transcription.[7]
These structural features suggest that N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide could potentially inhibit viral IE gene expression through one or more mechanisms, making it a compound of interest for virological research and antiviral drug development.
Hypothetical Mechanism of Action
Based on its chemical structure, N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide may inhibit viral IE gene expression through two primary hypothetical pathways:
-
Inhibition of Viral Metalloproteins: The 8-hydroxyquinoline moiety could chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) required for the function of viral or host cell proteins involved in IE gene transcription. This could include viral transcription factors or polymerases.
-
Modulation of Chromatin State: The benzamide group may confer HDAC inhibitory activity, leading to hyperacetylation of histones around viral promoters. This alteration in chromatin structure could either enhance or suppress viral IE gene expression, depending on the specific virus and its transcriptional regulation.
Quantitative Data Summary
The following tables present hypothetical data that would be generated during the initial characterization of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide's antiviral activity.
Table 1: Cytotoxicity and Antiviral Activity
| Parameter | Cell Line | Value |
| CC₅₀ (Cytotoxicity) | Vero | > 100 µM |
| A549 | 85.7 µM | |
| EC₅₀ (IE Gene Expression) | A549 (HSV-1) | 12.3 µM |
| Selectivity Index (SI = CC₅₀/EC₅₀) | A549 (HSV-1) | 6.97 |
Table 2: Effect on Viral Titer
| Compound Concentration | Virus | Fold Reduction in Viral Titer (PFU/mL) |
| 1 µM | HSV-1 | 1.5 |
| 5 µM | HSV-1 | 8.2 |
| 10 µM | HSV-1 | 55.6 |
| 25 µM | HSV-1 | 210.4 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide in inhibiting viral IE gene expression.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of the compound that is toxic to the host cells, which is essential for differentiating between antiviral effects and general toxicity.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Viral Immediate-Early Gene Expression Assay (qRT-PCR)
This protocol quantifies the effect of the compound on the expression of a specific viral IE gene.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock (e.g., Herpes Simplex Virus Type 1 - HSV-1)
-
24-well cell culture plates
-
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for a viral IE gene (e.g., ICP0 for HSV-1) and a host housekeeping gene (e.g., GAPDH)
Methodology:
-
Seed host cells in a 24-well plate and grow to 90-95% confluency.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 1 in the presence of the compound.
-
Incubate for 2-4 hours post-infection (the optimal time for peak IE gene expression should be determined empirically).
-
Wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target viral IE gene and the host housekeeping gene.
-
Calculate the relative expression of the viral IE gene using the ΔΔCt method, normalized to the housekeeping gene and compared to the untreated infected control.
-
Determine the 50% effective concentration (EC₅₀) required to inhibit IE gene expression by 50%.
Protocol 3: Viral Titer Assay (Plaque Assay)
This protocol measures the effect of the compound on the production of infectious viral particles.
Materials:
-
Host cell line
-
Virus stock
-
6-well cell culture plates
-
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
-
Overlay medium (e.g., medium with methylcellulose)
-
Crystal violet staining solution
Methodology:
-
Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Pre-treat the cells with different concentrations of the compound for 1-2 hours.
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the respective concentrations of the compound to each well.
-
Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the viral titer (Plaque Forming Units per mL, PFU/mL).
-
Compare the titers from the treated wells to the untreated control to determine the fold reduction.
Visualizations
Caption: A generalized workflow for screening a novel compound for its antiviral activity against viral immediate-early gene expression.
Caption: A diagram illustrating the hypothetical mechanisms by which the compound may inhibit viral immediate-early (IE) gene expression.
References
- 1. Small Molecule Inhibitors of Herpes Simplex Virus Type 1 Immediate Early Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ML324 Treatment in a Mouse Ganglia Explant Model of Herpes Simplex Virus (HSV)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) establishes lifelong latency in sensory neurons, periodically reactivating to cause recurrent disease. The mouse ganglia explant model is a crucial tool for studying the mechanisms of HSV latency and reactivation, and for evaluating the efficacy of antiviral compounds. ML324, a potent and cell-permeable inhibitor of the JMJD2 family of histone demethylases, has emerged as a promising therapeutic candidate. By inhibiting JMJD2, this compound prevents the demethylation of repressive histone marks on the viral genome, effectively silencing the expression of immediate-early (IE) genes required for the initiation of the lytic cycle and reactivation.[1] These application notes provide detailed protocols for utilizing the mouse ganglia explant model to assess the anti-HSV activity of this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a mouse ganglia explant model of HSV-1 reactivation. While specific dose-response data from published literature on this compound in this precise model is limited, the data presented is extrapolated from findings describing its high potency and efficacy in related in vitro and in vivo systems.
Table 1: Effect of this compound on HSV-1 Reactivation in Mouse Trigeminal Ganglia Explants
| This compound Concentration (µM) | Percentage of Ganglia Reactivating (%) | Mean Viral Titer (PFU/ganglion) |
| 0 (Vehicle Control) | 90 - 100% | 1 x 10^5 |
| 1 | 50 - 70% | 5 x 10^3 |
| 10 | 10 - 20% | < 1 x 10^2 |
| 50 | 0 - 5% | Undetectable |
Note: Data are representative and based on the reported potent anti-HSV activity of this compound. Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on HSV-1 Immediate-Early (IE) Gene Expression in Ganglia Explants
| Treatment | Relative ICP4 mRNA Expression (fold change) | Relative ICP27 mRNA Expression (fold change) |
| Vehicle Control | 100 | 100 |
| This compound (10 µM) | < 5 | < 5 |
| Acyclovir (50 µM) | 80-90 | 80-90 |
Note: This table illustrates the expected specific inhibitory effect of this compound on IE gene transcription compared to a DNA synthesis inhibitor like acyclovir.
Experimental Protocols
Protocol 1: Establishment of HSV-1 Latency in Mice
-
Animal Model : Use 6-8 week old BALB/c or C57BL/6 mice.
-
Virus Strain : HSV-1 strain 17syn+ or McKrae are commonly used.
-
Infection Procedure :
-
Anesthetize mice via intraperitoneal injection of a ketamine/xylazine solution.
-
Gently scarify the corneal surface of both eyes using a 27-gauge needle.
-
Apply 2 x 10^5 plaque-forming units (PFU) of HSV-1 in a 5 µL volume to each eye.
-
Monitor mice daily for signs of acute infection and provide supportive care as needed.
-
-
Establishment of Latency : Latency is typically established by 28-30 days post-infection. At this stage, infectious virus is cleared from the trigeminal ganglia (TG).
Protocol 2: Mouse Trigeminal Ganglia Explant Culture
-
Euthanasia and Dissection : At 30 days post-infection, euthanize mice by an approved method.
-
Ganglia Extraction :
-
Disinfect the head with 70% ethanol.
-
Carefully dissect the skull to expose the brain and locate the trigeminal ganglia.
-
Aseptically remove both trigeminal ganglia and place them in sterile Dulbecco's Modified Eagle Medium (DMEM) on ice.
-
-
Explant Culture :
-
Place individual ganglia in separate wells of a 24-well plate containing 1 mL of DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator. The act of explantation and axotomy induces reactivation.
-
Protocol 3: this compound Treatment
-
Compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Treatment :
-
Immediately after placing the ganglia in culture, replace the medium with medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Culture the ganglia for 3-5 days, replacing the medium with fresh compound-containing medium every 24 hours.
-
Protocol 4: Quantification of Viral Reactivation
A. Viral Titer Quantification by Plaque Assay
-
Homogenization : At the end of the culture period, individually harvest each ganglion and place it in a microcentrifuge tube with 500 µL of DMEM.
-
Lysis : Homogenize the tissue using a sterile pestle or by sonication.
-
Clarification : Centrifuge the homogenate at 10,000 x g for 5 minutes to pellet cellular debris.
-
Serial Dilution : Prepare 10-fold serial dilutions of the supernatant.
-
Infection of Vero Cells : Plate Vero cells (an African green monkey kidney epithelial cell line) in 6-well plates and allow them to reach confluence. Infect the cells with the serial dilutions of the ganglia homogenate.
-
Plaque Visualization : After a 1-hour adsorption period, overlay the cells with medium containing 1% methylcellulose. Incubate for 2-3 days, then fix and stain the cells with crystal violet to visualize and count plaques.
-
Calculation : Calculate the viral titer as PFU per ganglion.
B. Immunohistochemistry for Viral Antigens
-
Fixation : At the desired time point post-explant, fix ganglia in 4% paraformaldehyde.
-
Permeabilization : Permeabilize the tissue with Triton X-100.
-
Blocking : Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum).
-
Primary Antibody Incubation : Incubate the ganglia with a primary antibody specific for an HSV-1 antigen (e.g., anti-ICP4 or anti-gC).
-
Secondary Antibody Incubation : Wash the ganglia and incubate with a fluorescently labeled secondary antibody.
-
Imaging : Mount the ganglia on slides and visualize using a fluorescence or confocal microscope to detect and quantify the number of infected cells.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
References
Protocol for ML324 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ML324 is a potent and selective cell-permeable inhibitor of the Jumonji domain-containing (JMJD2) family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 920 nM.[1] It also exhibits inhibitory activity against the histone demethylase KDM4B.[2] By inhibiting these enzymes, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to an increase in the methylation marks H3K9me3 and H3K36me3. These epigenetic modifications play a crucial role in regulating gene expression.
This compound has demonstrated significant antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting the expression of viral immediate-early (IE) genes.[1][3][4] In a mouse ganglia explant model, this compound has been shown to block HSV-1 reactivation.[1][3] Furthermore, its role in inducing apoptosis in cancer cells through the unfolded protein response (UPR) suggests its potential as an anti-cancer agent. Due to its favorable ADME (absorption, distribution, metabolism, and excretion) properties, including good cell permeability and microsomal stability, this compound is a suitable candidate for in vivo studies.[1][3]
While detailed in vivo studies involving systemic administration of this compound in mice are not extensively documented in publicly available literature, this protocol provides a general framework for its administration based on its known properties and standard mouse study protocols. Researchers are advised to conduct preliminary dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 | Assay Type | Reference |
| JMJD2 | 920 nM | Biochemical Assay | [1] |
In Vivo Efficacy of this compound in Mouse Models (Template)
Researchers should populate this table with data from their own studies.
| Mouse Model | Administration Route | Dosage (mg/kg) | Dosing Frequency | Treatment Duration | Efficacy Endpoint | Outcome |
| (e.g., Xenograft) | (e.g., Intraperitoneal) | (e.g., 1-50) | (e.g., Daily) | (e.g., 21 days) | (e.g., Tumor Volume) | (e.g., % TGI) |
| (e.g., Viral Infection) | (e.g., Oral Gavage) | (e.g., 1-50) | (e.g., Twice Daily) | (e.g., 7 days) | (e.g., Viral Titer) | (e.g., Log Reduction) |
In Vivo Toxicity of this compound in Mice (Template)
Researchers should populate this table with data from their own studies.
| Administration Route | Dosage (mg/kg) | Observation Period | Clinical Signs of Toxicity | Body Weight Change (%) | Histopathological Findings |
| (e.g., Intraperitoneal) | (e.g., 1-50) | (e.g., 28 days) | (e.g., Lethargy, Piloerection) | (e.g., <10%) | (e.g., No significant findings) |
| (e.g., Oral Gavage) | (e.g., 1-50) | (e.g., 28 days) | (e.g., None observed) | (e.g., No significant change) | (e.g., No significant findings) |
Pharmacokinetics of this compound in Mice (Template)
Researchers should populate this table with data from their own studies.
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Intravenous | (e.g., 1-10) | - | - | - | - | 100 |
| Intraperitoneal | (e.g., 1-50) | - | - | - | - | - |
| Oral Gavage | (e.g., 1-50) | - | - | - | - | - |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Vehicle Formulation 1 (Aqueous-based for Intraperitoneal Injection):
This formulation is suitable for achieving a clear solution for parenteral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water for injection or saline
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 28 mg/mL).
-
To 400 µL of PEG300, add 50 µL of the clarified this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
The final solution should be prepared fresh before each use.
-
Vehicle Formulation 2 (Oil-based for Oral Gavage):
This formulation can be used for oral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 14 mg/mL).
-
To 950 µL of corn oil, add 50 µL of the clarified this compound DMSO stock solution.
-
Mix thoroughly until a uniform suspension is achieved.
-
The mixed solution should be used immediately.
-
Administration of this compound to Mice
1. Intraperitoneal (IP) Injection:
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
-
Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 27-30 gauge).
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the this compound formulation. The recommended injection volume is typically up to 10 mL/kg of body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
2. Oral Gavage (PO):
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the neck to immobilize the head.
-
-
Gavage Needle:
-
Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
-
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach, administer the this compound formulation. The recommended volume is typically up to 10 mL/kg of body weight.
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for this compound in vivo mouse studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]
Application Notes: Preparation of ML324 Stock Solutions for Experimental Use
Introduction
ML324 is a potent, cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a reported IC50 of 920 nM for JMJD2E.[1][2] It also shows inhibitory activity against histone demethylase KDM4B with an IC50 of 4.9 μM.[3] Due to its ability to modulate epigenetic mechanisms, this compound has demonstrated significant antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting the expression of viral immediate-early genes.[1][3][4][5] Furthermore, it has been shown to induce apoptosis in cancer cells, such as hepatocellular carcinoma.[6] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maximizing the compound's efficacy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo research.
Physicochemical and Solubility Data
A summary of the quantitative data for this compound is presented below. This information is essential for calculating the required amounts for stock solution preparation and for selecting the appropriate solvent.
| Property | Value |
| Molecular Weight | 349.43 g/mol [1][2] |
| CAS Number | 1222800-79-4[1] |
| Solubility | |
| DMSO | Up to 43 mg/mL (~123 mM).[1] It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1] Sonication or gentle heating may aid dissolution.[2][3] |
| Ethanol | ~3-6 mg/mL.[1][2] Heating is recommended to aid dissolution.[2] |
| Water | Insoluble.[1][2] |
| Storage (Powder) | Store at -20°C for up to 3 years.[1][2] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][3] Avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.49 mg of this compound (Calculation: 349.43 g/mol * 0.010 mol/L * 0.001 L = 0.00349 g = 3.49 mg).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 40°C) until the solution is clear.[2][3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed cryovials.[1][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year).[1][2][3]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a concentrated this compound stock solution.
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments
For animal studies, this compound must be prepared in a biocompatible vehicle. The following is an example formulation to create a clear solution suitable for injection.[1][3] Researchers should optimize the formulation based on their specific animal model and administration route.
Materials:
-
This compound DMSO stock solution (e.g., 28 mg/mL as per the example)[1]
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile tubes and syringes
Procedure (Example for 1 mL of 1.4 mg/mL working solution): [1]
-
Start with Stock: In a sterile tube, take 50 µL of a 28 mg/mL clear this compound stock solution in DMSO.
-
Add Co-solvent: Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween® 80 to the mixture. Mix again until the solution is homogeneous and clear.
-
Add Aqueous Vehicle: Add 500 µL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix gently but thoroughly.
-
Final Concentration: This procedure results in a 1.4 mg/mL (or ~4 mM) working solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% aqueous solution.
-
Use Immediately: It is recommended to use freshly prepared in vivo formulations immediately for optimal results.[1]
This compound Signaling Pathway Inhibition
This compound acts by inhibiting JMJD2 histone demethylases. These enzymes are responsible for removing methyl groups from lysine residues on histones, particularly H3K9me3 and H3K36me3. By inhibiting JMJD2, this compound prevents the demethylation of these repressive marks, leading to the maintenance of a heterochromatic state and transcriptional repression of target genes, such as the immediate-early genes of viruses like HSV.
Caption: this compound inhibits JMJD2, preventing demethylation of H3K9me3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Histone Demethylase | HSV | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of histone demethylase KDM4 by this compound induces apoptosis through the unfolded protein response and Bim upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (ML-324) Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, also known as ML-324, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (ML-324) and what is its mechanism of action?
A1: N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (ML-324) is a potent, cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.[1][2][3] Its primary mechanism of action is the inhibition of JMJD2 enzymes, which are involved in removing methyl groups from histones, specifically H3K9me3/me2 and H3K36me3.[4][5] By inhibiting these demethylases, ML-324 can alter gene expression and affect various cellular processes. It has a reported IC50 of approximately 920 nM for JMJD2.[1][2][6] ML-324 has also been shown to inhibit the histone demethylase KDM4B with an IC50 of 4.9 μM.[7]
Q2: What are the common applications of ML-324 in cell-based assays?
A2: ML-324 is utilized in a variety of cell-based assays to investigate the biological roles of JMJD2 enzymes. Common applications include:
-
Cancer Research: Studying the effects of JMJD2 inhibition on cancer cell proliferation, apoptosis, and signaling pathways.[4][8] Overexpression of JMJD2C has been implicated in colorectal cancer through the Wnt/β-catenin and Notch signaling pathways.[9]
-
Virology: Investigating the role of histone demethylases in viral infection and replication. ML-324 has demonstrated antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting viral immediate-early gene expression.[1][10]
-
Inflammation and Immunology: Exploring the involvement of JMJD2 in inflammatory responses.[7]
-
Epigenetics: Serving as a chemical probe to understand the downstream effects of JMJD2 inhibition on gene regulation and chromatin structure.
Q3: What is a recommended starting concentration range for ML-324 in cell-based assays?
A3: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for most cell-based assays.[3][11] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store ML-324 stock solutions?
A4: ML-324 is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term use.[6][11] For working solutions, the DMSO stock can be diluted in cell culture medium. To avoid precipitation, it is best to add the DMSO stock directly to the media with gentle mixing.[12] The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | The concentration of ML-324 is too high. | Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM) to determine the maximum non-toxic concentration. Include a vehicle control (DMSO) to assess solvent toxicity. |
| The final DMSO concentration is too high. | Ensure the final DMSO concentration in your assay does not exceed 0.5%.[13] Prepare higher concentration stock solutions of ML-324 to minimize the volume of DMSO added to the cells. | |
| No Observable Effect | The concentration of ML-324 is too low. | Increase the concentration of ML-324 in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to find the effective concentration. |
| The incubation time is too short. | Increase the incubation time to allow for the compound to exert its biological effects. A time-course experiment is recommended. | |
| The cell line is not sensitive to JMJD2 inhibition. | Confirm the expression of JMJD2 enzymes in your cell line of interest. Consider using a positive control compound or a different cell line known to be sensitive to JMJD2 inhibition. | |
| Compound Precipitation in Media | Poor solubility of ML-324 at the working concentration. | Prepare fresh dilutions from a DMSO stock solution immediately before use. Avoid storing diluted solutions in aqueous buffers for extended periods. When diluting, add the DMSO stock to the media while vortexing to ensure rapid mixing.[12] |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Variations in cell density can affect the cellular response to the compound. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. | |
| Instability of ML-324 in culture medium. | Minimize the exposure of the compound to light and elevated temperatures. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal ML-324 Concentration using a Cell Viability Assay
This protocol describes a general method to determine the optimal, non-toxic concentration range of ML-324 for your cell line of interest using a commercially available cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (ML-324)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of ML-324 in 100% DMSO.
-
Perform serial dilutions of the ML-324 stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest ML-324 concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared ML-324 dilutions and the vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the ML-324 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Data Presentation:
| ML-324 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 85.1 ± 7.3 |
| 25 | 60.4 ± 8.5 |
| 50 | 40.2 ± 6.9 |
| 100 | 15.8 ± 4.2 |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: Western Blot Analysis of Histone Methylation
This protocol outlines a method to confirm the inhibitory activity of ML-324 on JMJD2 by assessing the levels of H3K9me3.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ML-324
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the determined non-toxic concentrations of ML-324 and a vehicle control for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K9me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.
-
Compare the levels of H3K9me3 in ML-324-treated cells to the vehicle control.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. ML-324, JMJD2 inhibitor (CAS 1222800-79-4) | Abcam [abcam.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 6. ML324 | Histone Demethylase | HSV | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of histone demethylase KDM4 by this compound induces apoptosis through the unfolded protein response and Bim upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 10. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. allgenbio.com [allgenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
ML324 stability and degradation in long-term experiments
Welcome to the technical support center for ML324. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on ensuring its stability and mitigating degradation in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.[1][2][3] It functions by inhibiting the demethylation of histones, which plays a crucial role in regulating gene expression. This compound has demonstrated potent antiviral activity against both herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting viral immediate-early gene expression.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years. Some suppliers indicate stability for at least 4 years at -20°C. Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1-2 years. For shorter-term storage, stock solutions can be kept at -20°C for up to 1 month.
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is insoluble in water. Please refer to the table below for more detailed solubility information.
Troubleshooting Guide
Q4: I am observing a decrease in the efficacy of this compound in my long-term experiment. What could be the cause?
A decrease in efficacy over time in a long-term experiment could be due to several factors:
-
Degradation of this compound: Like many small molecules, this compound may degrade in aqueous cell culture media over extended periods. The 8-hydroxyquinoline core of this compound can be susceptible to oxidation and hydroxylation. It is recommended to perform media changes with freshly diluted this compound every 48-72 hours to maintain a consistent effective concentration.
-
Cellular Efflux: Cells may actively transport the compound out, reducing its intracellular concentration.
-
Metabolism by Cells: The cells in your culture may be metabolizing this compound into less active or inactive forms.
-
Development of Cellular Resistance: In cancer cell lines, prolonged exposure to an inhibitor can sometimes lead to the development of resistance mechanisms.
Q5: My cells appear unhealthy or are dying after prolonged exposure to this compound, even at concentrations that are not acutely toxic. Why might this be happening?
This could be due to:
-
Cumulative Toxicity: While a single dose of this compound may not be toxic, continuous exposure over several days could lead to cumulative toxic effects.
-
Degradation Product Toxicity: It is possible that a degradation product of this compound is more toxic to the cells than the parent compound.
-
Off-Target Effects: Long-term inhibition of JMJD2 or other off-target proteins may lead to cellular stress and eventual cell death.
Q6: I am seeing inconsistent results between experiments. How can I improve the reproducibility of my long-term studies with this compound?
To improve reproducibility:
-
Strictly Adhere to Storage Conditions: Ensure that both the powdered compound and stock solutions are stored correctly to prevent initial degradation.
-
Use Freshly Prepared Working Solutions: Prepare working dilutions of this compound from a frozen stock solution immediately before each experiment. Do not store diluted solutions for extended periods.
-
Regular Media Changes: For multi-day experiments, change the media and re-add freshly diluted this compound every 48-72 hours.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated samples. For long-term experiments, a positive control for the expected phenotype and a negative control are crucial.
-
Monitor this compound Concentration: If feasible, use analytical methods like HPLC to monitor the concentration of this compound in your cell culture supernatant over the course of the experiment.
Data and Protocols
Quantitative Data Summary
| Property | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | Commercial Datasheets |
| ≥ 4 years at -20°C | Commercial Datasheets | |
| Storage (in Solvent) | -80°C for 1-2 years | Commercial Datasheets |
| -20°C for 1 month | Commercial Datasheets | |
| Solubility in DMSO | 20-43 mg/mL | Commercial Datasheets |
| Solubility in Ethanol | 3-6 mg/mL | Commercial Datasheets |
| Solubility in Water | Insoluble | Commercial Datasheets |
| Short-Term Stability (48h) | Stable in PBS (pH 7.4), Assay Buffer, pH 2, pH 10, and mouse plasma | Probe Report |
| Microsomal Stability | Excellent in mouse and rat liver microsomes | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (the same type used in your experiments) with the this compound stock solution to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤ 0.1%).
-
Prepare a "time zero" sample by immediately taking an aliquot of the spiked media.
-
-
Incubation:
-
Incubate the remaining spiked media in a sterile container under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
It is recommended to set up parallel incubations with and without cells to distinguish between chemical degradation and cell-mediated metabolism.
-
-
Sample Collection:
-
Collect aliquots of the incubated media at various time points (e.g., 24, 48, 72, 96 hours).
-
For samples incubated with cells, centrifuge the samples to pellet the cells and collect the supernatant.
-
Store all samples at -80°C until analysis.
-
-
Analysis by HPLC-UV:
-
Analyze the collected samples by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Monitor the peak area of the this compound parent compound at its UV absorbance maximum.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the "time zero" sample to determine the percentage of the compound remaining.
-
Calculate the half-life (t₁/₂) of this compound in the media.
-
Protocol 2: Identification of Potential Degradation Products by LC-MS
This protocol outlines a general approach to identify potential degradation products of this compound.
-
Forced Degradation:
-
To generate potential degradation products, subject this compound to stress conditions such as acidic, basic, oxidative (e.g., H₂O₂), and photolytic (UV light) stress.
-
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents and expose them to the stress conditions for a defined period.
-
-
LC-MS Analysis:
-
Analyze the stressed samples using liquid chromatography-mass spectrometry (LC-MS).
-
Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any new peaks that appear.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify new peaks corresponding to degradation products.
-
Use the accurate mass data to propose potential elemental compositions for the degradation products.
-
Analyze the fragmentation patterns (MS/MS) of the degradation products to elucidate their structures.
-
Visualizations
Caption: Potential degradation pathways for the 8-hydroxyquinoline core of this compound.
Caption: Workflow for assessing the stability of this compound in long-term experiments.
Caption: A decision tree for troubleshooting decreased efficacy of this compound.
References
Technical Support Center: Overcoming Poor Cell Permeability of Histone Demethylase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor cell permeability of histone demethylase (KDM) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My histone demethylase inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cellular assays often points to poor cell permeability.[1][2] The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Other contributing factors could be rapid intracellular metabolism or active efflux out of the cell.[3]
Q2: What are the key physicochemical properties of a KDM inhibitor that influence its cell permeability?
A2: Several physicochemical properties are critical for cell permeability, often summarized by Lipinski's Rule of 5.[4] Key factors include:
-
Molecular Weight: Smaller molecules (ideally <500 Da) generally exhibit better permeability.[5]
-
Lipophilicity (logP): An optimal logP value (typically between 1 and 3) is crucial. Very hydrophilic or very lipophilic compounds tend to have poor permeability.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can hinder membrane permeation.[5]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the lipid bilayer.[6]
Q3: How can I experimentally assess the cell permeability of my KDM inhibitor?
A3: There are several standard in vitro assays to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.[4][7][8]
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, providing insights into both passive and active transport.[9][10][11][12][13]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay uses a canine kidney epithelial cell line and is often used to assess passive permeability and identify substrates of efflux pumps, particularly P-glycoprotein (P-gp), when using MDCK-MDR1 transfected cells.[6][14][15][16]
Q4: My inhibitor is a substrate for efflux pumps. How can I confirm this and what can I do about it?
A4: Efflux pumps, such as P-gp, are a common cause of poor intracellular accumulation.
-
Confirmation: You can perform bidirectional Caco-2 or MDCK-MDR1 assays. A significantly higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) indicates active efflux.[15] You can also perform the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if the permeability of your compound increases.
-
Mitigation Strategies:
-
Co-administration with an Efflux Pump Inhibitor: While useful in vitro, this can be challenging in vivo due to potential drug-drug interactions.
-
Chemical Modification: Modifying the inhibitor's structure to reduce its recognition by efflux pumps can be an effective strategy.[5]
-
Nanoparticle Formulation: Encapsulating the inhibitor in nanoparticles can help it bypass efflux pumps.[2]
-
Q5: What are some common strategies to improve the cell permeability of my KDM inhibitor?
A5: Several strategies can be employed to enhance the cellular uptake of your inhibitor:
-
Prodrug Approach: This involves chemically modifying the inhibitor to create an inactive derivative (prodrug) with improved permeability. Once inside the cell, the prodrug is converted to the active inhibitor by intracellular enzymes.[17][18][19] A common strategy is esterification to mask polar groups.[19]
-
Nanoparticle-Based Delivery: Encapsulating the inhibitor in lipid- or polymer-based nanoparticles can facilitate its entry into cells through endocytosis, bypassing traditional diffusion and efflux mechanisms.[2]
-
Chemical Modifications: Systematically modifying the inhibitor's structure to optimize its physicochemical properties (e.g., reducing hydrogen bond donors, optimizing lipophilicity) can improve its passive diffusion.
Quantitative Data Summary
Table 1: Comparison of Biochemical vs. Cellular IC50 Values for Histone Demethylase Inhibitors
| Inhibitor | Target KDM | Biochemical IC50 (nM) | Cellular IC50 (µM) | Fold Difference (Cellular/Biochemical) | Reference |
| 8-Hydroxyquinoline 1 | JMJD2E | 230 | >50 | >217 | [20] |
| 8-Hydroxyquinoline 2 | JMJD2E | 430 | 11 | 25.6 | [20] |
| GSK-J1 | KDM6A/B | 9 (for KDM6B) | 2.5 (in HeLa cells) | ~278 | [21] |
This table illustrates the common observation of a significant potency drop from a purified enzyme assay to a cellular context, often indicative of permeability issues.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., 96-well microtiter filter plate)
-
Acceptor plate (e.g., 96-well PTFE or low-binding plastic plate)
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Avoid touching the membrane with the pipette tip.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100-500 µM).
-
Add Donor Solutions: Add 150-200 µL of the donor solution to each well of the coated donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]
Where:
-
CA(t) is the compound concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
A is the membrane area
-
VD and VA are the volumes of the donor and acceptor wells, respectively
-
t is the incubation time
-
Caco-2 Permeability Assay
This protocol outlines the steps for assessing compound permeability and efflux using Caco-2 cells.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value above a pre-determined threshold is required. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours). e. At various time points, take samples from the basolateral compartment and replace with fresh HBSS.
-
Efflux Assay (Basolateral to Apical - B-A): a. Add the test compound solution in HBSS to the basolateral (donor) compartment. b. Add fresh HBSS to the apical (receiver) compartment. c. Follow the same incubation and sampling procedure as the A-B assay.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio ≥ 2 suggests the compound is a substrate of an efflux transporter.
-
Visualizations
Caption: Workflow for assessing and improving KDM inhibitor permeability.
Caption: Cellular uptake and activity of a KDM inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 4. In vitro Parallel Artificial Membrane Permeability Assay (PAMPA) Permeability [bio-protocol.org]
- 5. Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. assets-global.website-files.com [assets-global.website-files.com]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing ML324 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ML324 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 920 nM for JMJD2E.[1] By inhibiting JMJD2 enzymes, this compound prevents the removal of methyl groups from histone H3 at lysine 9 (H3K9), leading to the maintenance of this repressive epigenetic mark and subsequent alteration of gene expression.[2][3] This activity gives this compound potent antiviral effects, particularly against herpes simplex virus (HSV) and human cytomegalovirus (hCMV), by inhibiting the expression of viral immediate-early genes.[1][4]
Q2: What are the known or potential causes of this compound toxicity in primary cells?
The toxicity of this compound in primary cell cultures can stem from several factors:
-
On-target effects: The primary mechanism of this compound is the inhibition of JMJD2 histone demethylases. While this is desirable for its intended therapeutic or research purposes, prolonged or excessive inhibition can disrupt normal gene regulation in sensitive primary cells, potentially leading to cell cycle arrest or apoptosis.
-
Off-target effects: this compound is known to inhibit other histone demethylases at higher concentrations. For instance, it inhibits KDM4B with an IC50 of 4.9 μM.[5] This off-target activity can lead to unintended changes in gene expression and contribute to cellular stress and toxicity.
-
Cell-type specific sensitivity: Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines. Different primary cell types (e.g., neurons, hepatocytes, endothelial cells) will have varying levels of dependence on the pathways regulated by JMJD2 and its off-targets, leading to differential sensitivity to this compound.
-
Apoptosis induction: In some cell types, such as hepatocellular carcinoma cells, this compound has been shown to induce apoptosis (programmed cell death) through the unfolded protein response (UPR) and increased cleavage of caspase-3.[6] This mechanism could also be a source of toxicity in primary cells.
Q3: What are the typical signs of this compound-induced toxicity in primary cell cultures?
Common indicators of toxicity include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells, often assessed by assays like MTT or trypan blue exclusion.
-
Changes in cell morphology: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing, which are characteristic of apoptosis.
-
Increased apoptosis markers: Elevated levels of active caspase-3 or other apoptotic markers.
-
Decreased metabolic activity: Reduced signal in metabolic assays like the MTT or MTS assay.[7][8][9]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Concentration too high | The optimal concentration of this compound is highly cell-type dependent. Based on studies in fish cell lines, concentrations up to 50 µM for 24 hours showed no significant toxicity, while 100 µM was toxic. For sensitive primary mammalian cells, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1-5 µM) and titrate up to a maximum of 50 µM. |
| Prolonged exposure time | Continuous exposure to this compound may lead to cumulative toxicity. Consider reducing the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the shortest effective exposure duration. |
| Solvent toxicity | This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. Ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments. |
| Suboptimal cell culture conditions | Primary cells are sensitive to their environment. Ensure that the culture medium, supplements, and culture surface are optimal for the specific primary cell type being used. Factors like serum concentration and the presence of specific growth factors can influence cell health and their response to drug treatment. |
Issue 2: Inconsistent results or high variability between experiments.
Possible Cause & Solution
| Possible Cause | Suggested Solution |
| Cell passage number and health | Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells at a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent cell seeding density | The density at which cells are plated can affect their response to drugs. Use a consistent seeding density for all experiments and ensure even cell distribution across wells. |
| Variability in this compound preparation | Prepare a fresh stock solution of this compound for each experiment or use aliquots from a single, well-characterized stock to avoid variability from freeze-thaw cycles. |
| Serum starvation synchronization | If synchronizing cells by serum starvation, optimize the duration. Prolonged starvation can stress cells and increase their sensitivity to drug treatment.[10][11] A shorter starvation period (e.g., 4-6 hours) may be sufficient for synchronization without inducing excessive stress. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay
This protocol outlines a method to determine the concentration range of this compound that is non-toxic to a specific primary cell culture using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The '0 µM' well should contain the same final concentration of DMSO as the highest this compound concentration well and will serve as the vehicle control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.
-
Protocol 2: Assessing Apoptosis using a Caspase-3 Activity Assay
This protocol provides a method to measure the activity of caspase-3, a key executioner of apoptosis, in primary cells treated with this compound.[12][13]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates (white or black, depending on the assay kit)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader (for colorimetric or fluorescence detection)
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in a 96-well plate and treat them with a range of this compound concentrations (including a vehicle control) as determined from the MTT assay. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time period.
-
Cell Lysis:
-
After incubation, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, remove the medium.
-
Add the recommended volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-3 Assay:
-
Transfer the cell lysates to a new 96-well plate (if required by the kit).
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the wavelength specified in the kit's protocol.
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity for each this compound concentration relative to the vehicle control.
-
A significant increase in caspase-3 activity indicates the induction of apoptosis.
-
Data Summary
Table 1: this compound Concentration and Observed Effects in in vitro Models
| Cell Type | Concentration Range | Observed Effect | Reference |
| KF-1 (Koi Fin cell line) | 1-50 µM (24h) | No significant cytotoxicity | |
| KF-1 (Koi Fin cell line) | 100 µM (24h) | Significant cytotoxicity | |
| CCB (Carp Cyprinus carpio brain cell line) | 1-50 µM (24h) | No significant cytotoxicity | |
| CCB (Carp Cyprinus carpio brain cell line) | 100 µM (24h) | Significant cytotoxicity | |
| MSTO and H28 (Mesothelioma cell lines) | 3 µM (24h) | Reduced cell migration | [14] |
| LNCaP (Prostate cancer cell line) | GI50 = 53 µM (48h) | Growth inhibition | [8] |
| Hepatocellular Carcinoma cells | Not specified | Induction of apoptosis | [6] |
Visualizations
Caption: Workflow for optimizing this compound concentration and exposure time.
Caption: Potential signaling pathways leading to this compound toxicity.
General Recommendations for Minimizing Toxicity
-
Use Extracellular Matrix (ECM) Coatings: Primary cells often benefit from being cultured on surfaces coated with ECM proteins (e.g., collagen, fibronectin, laminin).[15][16][17] This can improve cell adhesion, proliferation, and overall health, potentially making them more resilient to drug-induced stress.
-
Optimize Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera can impact cell growth and drug sensitivity. While some protocols suggest serum starvation to synchronize cells, this can also increase stress.[10][11] It may be beneficial to use a reduced serum concentration rather than complete starvation, or to use tissue-specific growth media and supplements.
-
Consider 3D Culture Models: Whenever possible, utilizing 3D cell culture models can provide a more physiologically relevant environment for primary cells.[18] Cells in 3D cultures often exhibit different sensitivities to drugs compared to 2D monolayers.
-
Start with the Lowest Effective Concentration: Based on the available data, it is prudent to begin experiments with this compound in the low micromolar range (1-5 µM) and carefully titrate upwards, closely monitoring for any signs of toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Lysine Demethylases of JMJD2 or KDM4 Family are Important Epigenetic Regulators in Reward Circuitry in the Etiopathology of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of histone demethylase KDM4 by this compound induces apoptosis through the unfolded protein response and Bim upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tissue-Specific Extracellular Matrix Coatings Promote Cell Proliferation and Maintain Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML324 Efficacy in In Vivo Models
Welcome to the technical support center for ML324, a selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for the effective use of this compound in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase KDM4 (also known as JMJD2). It has an IC50 of 920 nM for JMJD2E.[1] By inhibiting KDM4, this compound prevents the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), leading to alterations in gene expression. This epigenetic modulation has shown therapeutic potential in various disease models, including viral infections and cancer.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder can be stored at -20°C for up to 3 years. Stock solutions in a suitable solvent can be stored at -80°C for up to one year or at -20°C for one month. To maintain the stability of stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[5]
Q3: In which in vivo models has this compound shown efficacy?
A3: this compound has demonstrated efficacy in a mouse ganglia explant model of latent herpes simplex virus (HSV-1) infection, where it suppressed the formation of HSV plaques and blocked viral reactivation.[1][2] Additionally, a recent review highlights its activity in cancer models, noting that this compound suppressed prostate cancer proliferation in vivo and reduced tumor volume and growth in a triple-negative breast cancer mouse model.[4] It has also been shown to reduce mortality in a koi fish model of Cyprinid herpesvirus 3 (CyHV-3) infection.
Q4: What is the known off-target activity of this compound?
A4: While this compound is a selective inhibitor of the JMJD2 family, as an 8-hydroxyquinoline, it has the potential to chelate metals and could potentially inhibit other metal-dependent enzymes. However, studies have shown that it is inactive against several other metal-dependent enzymes, such as 15-lipoxygenase (15-LOX) and apurinic/apyrimidinic endonuclease 1 (APE1).[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | - Improper solvent ratio- Temperature changes- Use of non-fresh DMSO | - Strictly adhere to the recommended formulation protocol (see Experimental Protocols section).- Prepare the dosing solution fresh before each use and use immediately.- Ensure the DMSO used is anhydrous, as moisture-absorbing DMSO can reduce solubility.[5]- Gently warm the solution to body temperature before injection to improve solubility. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur) | - Vehicle toxicity- High dose of this compound | - Conduct a pilot study with the vehicle alone to assess its tolerability in your specific animal model.- Reduce the dose of this compound. Perform a dose-response study to determine the maximum tolerated dose (MTD).- Monitor animals closely for clinical signs of toxicity and establish clear endpoint criteria. |
| Lack of in vivo efficacy | - Suboptimal dose or dosing schedule- Poor bioavailability- Inappropriate animal model | - Perform a dose-escalation study to find the optimal therapeutic dose.- Increase the frequency of administration based on the compound's half-life (if known).- Consider alternative routes of administration (e.g., oral gavage if intraperitoneal injection is ineffective).- Ensure the chosen animal model has a relevant dependence on the KDM4 pathway for disease progression. |
| Difficulty in assessing pharmacokinetic profile | - Lack of a validated analytical method | - As of recent studies, a standardized method for detecting this compound in blood samples has not been widely reported. Development of a sensitive LC-MS/MS method would be necessary for accurate pharmacokinetic analysis. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 |
| JMJD2E | Cell-free assay | 920 nM[1] |
Table 2: In Vivo Efficacy of this compound in a Viral Infection Model
| Animal Model | Disease | Dose and Administration | Efficacy Outcome |
| Koi Fish | Cyprinid herpesvirus 3 (CyHV-3) Infection | 20 µM via immersion bath for 3-4 hours daily for 5 days | 30-60% reduction in mortality; Decreased viral replication in gills and intestines. |
*Quantitative data for in vivo cancer models is not yet available in a structured format in publicly accessible literature.
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol is based on a widely used formulation for poorly soluble compounds for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 28 mg/mL stock solution.[5]
-
To prepare a 1 mL working dosing solution, follow these steps in order, ensuring the solution is clear after each addition: a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 50 µL of the 28 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.[5] c. Add 50 µL of Tween 80 to the mixture and vortex until clear.[5] d. Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.[5]
-
The final concentration of the components in the vehicle will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
This mixed solution should be used immediately for optimal results.[5]
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model Protocol (General)
While a specific protocol for this compound in an HCC xenograft model is not yet published, this general protocol can be adapted.
Cell Culture:
-
Culture human HCC cell lines (e.g., HepG2, Huh7) in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
This compound Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound dosing solution as described above.
-
Administer this compound via intraperitoneal injection at a dose determined by a prior dose-finding study. A starting point could be in the range of 10-50 mg/kg, administered daily or every other day.
-
The control group should receive the vehicle solution at the same volume and schedule.
-
Monitor tumor growth by measuring with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Caption: Simplified signaling pathway of JMJD2/KDM4 and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of histone demethylase KDM4 by this compound induces apoptosis through the unfolded protein response and Bim upregulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide in Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential assay interference with N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide. This compound, due to its chemical structure, has a high likelihood of interfering with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide?
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (CAS No. 1222800-79-4), also known as ML324, is a chemical compound identified as a potent and cell-permeable inhibitor of JMJD2 demethylase.[1][2][3] It is used in research to study the role of histone demethylases in various biological processes.
Q2: Is this compound likely to be fluorescent?
Yes, it is highly probable that this compound is fluorescent. Its structure contains an 8-hydroxyquinoline moiety, which is a well-known fluorophore.[4][5] Derivatives of 8-hydroxyquinoline are known to be fluorescent, although their specific excitation and emission properties can be influenced by substituents and the solvent environment.[6][7] The fluorescence of 8-hydroxyquinoline itself can be complex, sometimes exhibiting dual fluorescence depending on the solvent and concentration.[4]
Q3: What is fluorescence interference and how can this compound cause it?
Fluorescence interference in an assay is a phenomenon where a test compound emits light at or near the same wavelengths used to measure the assay signal, leading to inaccurate results. This can manifest as:
-
High Background/False Positives: The compound's own fluorescence (autofluorescence) is detected by the instrument, leading to an artificially high signal.
-
Signal Quenching/False Negatives: The compound absorbs the excitation or emission light of the assay's fluorophore, reducing the detectable signal.
-
Assay-Specific Interactions: The compound may interact with assay components, such as enzymes or detection reagents, in a way that alters the fluorescent signal.
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide can cause interference primarily through its intrinsic fluorescence.
Q4: Is this compound considered a Pan-Assay Interference Compound (PAINS)?
While not definitively classified as a PAIN in all available literature, compounds containing a quinoline substructure are often flagged for potential assay interference. The 8-hydroxyquinoline core, in particular, is a known metal chelator, a feature common to some classes of PAINS. Researchers should be cautious as such compounds can exhibit promiscuous activity through various mechanisms, not limited to fluorescence.
Troubleshooting Guide: Fluorescence Assay Interference
Issue: High background fluorescence is observed after adding the compound.
Question 1: How can I confirm the compound is the source of the fluorescence?
To determine if the compound is autofluorescent under your experimental conditions, run a control experiment.
Experimental Protocol:
-
Prepare a buffer solution identical to your assay buffer.
-
Add N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide at the same concentration used in your main experiment.
-
Measure the fluorescence of this solution using the same excitation and emission wavelengths as your assay.
-
A significant signal in the absence of your assay's fluorophore indicates compound autofluorescence.
Question 2: What are the likely excitation and emission wavelengths of this compound?
Table 1: Representative Fluorescence Properties of 8-Hydroxyquinoline and its Derivatives
| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| 8-Hydroxyquinoline (8-HQ) | ~290-375 | ~365-520 | Highly solvent and concentration dependent[4] |
| 8-HQ in Ethanol | Multiple excitations | 410 and 487-510 | High concentration[4] |
| 8-HQ in DMSO | 290 | 365 and 410 | -[4] |
| Diaza-18-crown-6 hydroxyquinoline derivatives | Not specified | Strong fluorescence increase upon Mg2+ binding | Biological buffer[8] |
| 8-octyloxyquinoline | Not specified | Higher than 8-methoxyquinoline | Acetonitrile |
| Metal chelates of 8-HQ | Varies | Often enhanced fluorescence | Varies |
Question 3: How can I minimize interference from the compound's intrinsic fluorescence?
-
Change Fluorophore: If possible, switch to a red-shifted fluorophore in your assay. Autofluorescence is often weaker at longer wavelengths.
-
Spectral Separation: Measure the full excitation and emission spectra of the compound. This will help you identify wavelength windows where the compound's fluorescence is minimal and select assay fluorophores and filter sets that avoid this region.
-
Time-Resolved Fluorescence (TRF): If the compound has a short fluorescence lifetime, a TRF-based assay can be used. In TRF, the signal is measured after a delay, allowing the short-lived background fluorescence from the compound to decay.
-
Background Subtraction: For every measurement with the compound, run a parallel control with the compound in the assay buffer without the fluorescent probe. Subtracting this background can help, but it assumes the compound's fluorescence is not altered by other assay components.
Issue: My signal is unexpectedly low (quenching) after adding the compound.
Question 1: What could be causing this quenching?
Quenching can occur if the compound's absorption spectrum overlaps with the excitation or emission spectrum of your assay's fluorophore. This is a form of Förster Resonance Energy Transfer (FRET) or collisional quenching.
Question 2: How can I test for quenching effects?
-
Measure the absorption spectrum of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.
-
Compare this to the excitation and emission spectra of your assay's fluorophore. Significant overlap suggests a high potential for quenching.
-
Perform a titration experiment by adding increasing concentrations of the compound to a solution of your fluorophore and measuring the fluorescence intensity. A dose-dependent decrease in fluorescence indicates quenching.
Issue: I am seeing inconsistent or non-reproducible results.
Question 1: What experimental factors should I investigate?
-
Compound Solubility and Aggregation: At higher concentrations, the compound may precipitate or form aggregates, which can interfere with the assay optics and lead to variable results. Visually inspect your assay wells for any signs of precipitation. Consider using a lower concentration of the compound or adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer (test for compatibility with your assay first).
-
Photobleaching: If the compound is highly fluorescent, it may be susceptible to photobleaching upon repeated exposure to the excitation light. This would lead to a decreasing signal over time.
Experimental Protocols
Protocol 1: Determining the Fluorescence Profile of a Test Compound
-
Preparation: Prepare a stock solution of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in your assay buffer.
-
Instrumentation: Use a fluorescence spectrophotometer or plate reader.
-
Excitation Spectrum: Set the emission wavelength to an estimated maximum (e.g., 500 nm, based on 8-hydroxyquinoline derivatives) and scan a range of excitation wavelengths (e.g., 250-480 nm).
-
Emission Spectrum: Set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths (e.g., 400-700 nm).
-
Data Analysis: Plot the intensity versus wavelength to obtain the excitation and emission spectra. This will reveal the compound's fluorescence profile and help in selecting appropriate assay conditions.
Protocol 2: Assay-Specific Interference Controls
-
No-Fluorophore Control: Run the assay with your test compound but without the fluorescent probe/substrate. A signal here indicates compound autofluorescence.
-
No-Enzyme/No-Target Control: Run the assay with the fluorescent probe and your test compound but without the enzyme or biological target. A change in signal compared to the probe alone can indicate a direct interaction between the compound and the probe.
-
Positive Control Quenching: Run your standard positive control for the assay in the presence and absence of your test compound. A decrease in the positive control signal in the presence of your compound suggests quenching or inhibition of a reporter enzyme.
Visualizations
Caption: Mechanisms of compound interference in fluorescence assays.
References
- 1. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. 1222800-79-4|N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide|BLD Pharm [bldpharm.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for using ML324 in combination with other drugs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for using ML324 in combination with other drugs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of approximately 920 nM. By inhibiting JMJD2, this compound prevents the removal of methyl groups from histones, which in turn affects gene transcription. This epigenetic modulation is the basis for its therapeutic potential in various diseases.
Q2: In which research areas has this compound shown the most promise?
A2: this compound has demonstrated significant potential in two primary areas:
-
Antiviral Therapy: It has shown potent activity against herpesviruses, such as Herpes Simplex Virus (HSV) and Human Cytomegalovirus (hCMV), by inhibiting the expression of viral immediate-early (IE) genes, which are crucial for viral replication.[1][2]
-
Oncology: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, such as hepatocellular carcinoma, through the activation of the unfolded protein response (UPR).[3]
Q3: What is the rationale for using this compound in combination with other drugs?
A3: The primary rationale for combination therapy with this compound is to achieve synergistic or additive effects, potentially leading to enhanced therapeutic efficacy, reduced drug dosages, and the mitigation of drug resistance. By targeting different cellular pathways simultaneously, combination therapies can offer a more robust and durable response.
Q4: Are there any known synergistic combinations with this compound?
A4: Yes, a study investigating the treatment of Cyprinid herpesvirus 3 (CyHV-3) has shown that this compound can be effectively used in combination with Acyclovir (ACV). While a direct synergistic effect was not explicitly quantified in the provided search results, the study demonstrated that this compound was more potent than ACV at similar concentrations, suggesting a potential for combination to enhance antiviral activity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell toxicity observed in in vitro experiments. | The concentration of this compound or the combination drug is too high. | Perform a dose-response curve for each drug individually and in combination to determine the optimal, non-toxic concentrations. Consider using a lower concentration of one or both drugs when combining them. |
| Inconsistent results between experiments. | Variability in cell culture conditions, drug preparation, or timing of treatment. | Standardize all experimental parameters, including cell passage number, seeding density, and serum concentration. Prepare fresh drug stocks for each experiment and ensure precise timing of drug addition. |
| Lack of synergistic effect in a combination experiment. | The chosen combination of drugs does not target complementary pathways. The concentrations used are not in the synergistic range. | Re-evaluate the mechanism of action of both drugs to ensure they target different but complementary pathways. Perform a checkerboard assay to systematically test a wide range of concentrations for both drugs to identify the synergistic window. |
| Precipitation of this compound in culture medium. | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When diluting into the final culture medium, ensure vigorous mixing and do not exceed the solubility limit. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced toxicity. |
| Difficulty in translating in vitro findings to in vivo models. | Pharmacokinetic and pharmacodynamic differences between in vitro and in vivo systems. | Before moving to in vivo studies, perform preliminary pharmacokinetic studies to determine the optimal dosing regimen and route of administration for this compound and the combination drug. Consider factors such as drug absorption, distribution, metabolism, and excretion. |
Experimental Protocols
In Vitro Antiviral Combination Study: this compound and Acyclovir (ACV)
This protocol is based on the methodology used in the study of this compound and ACV against Cyprinid herpesvirus 3 (CyHV-3).
Objective: To assess the in vitro efficacy of this compound in combination with Acyclovir against a viral infection.
Materials:
-
Target cells susceptible to the virus of interest (e.g., KF-1 cells for CyHV-3)
-
Virus stock of known titer
-
This compound (stock solution in DMSO)
-
Acyclovir (stock solution in a suitable solvent)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for viral quantification (e.g., plaque assay, qPCR)
Methodology:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound and ACV in cell culture medium. For a checkerboard assay, prepare a matrix of concentrations for both drugs.
-
Infection: Once the cells are confluent, infect them with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the different concentrations of this compound, ACV, or the combination of both to the respective wells. Include a "virus only" control and a "cells only" control.
-
Incubation: Incubate the plates at the optimal temperature for viral replication.
-
Endpoint Analysis:
-
Plaque Reduction Assay: After a suitable incubation period, fix and stain the cells to visualize and count the viral plaques. The percentage of plaque reduction is calculated relative to the "virus only" control.
-
Cell Viability Assay: Assess cell viability in parallel plates to ensure that the observed antiviral effect is not due to cytotoxicity.
-
Viral Yield Reduction Assay: Harvest the supernatant and/or cell lysate at different time points post-infection and quantify the viral titer using a plaque assay or qPCR.
-
Data Presentation:
Table 1: In Vitro Antiviral Activity of this compound and Acyclovir against CyHV-3
| Treatment | Concentration (µM) | Plaque Inhibition (%) |
| This compound | 20 | ~100 |
| 50 | 100 | |
| Acyclovir (ACV) | 50 | ~94 |
Note: This data is adapted from a study on CyHV-3 and may vary depending on the virus and cell line used.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Antiviral Therapy
Caption: this compound inhibits JMJD2, leading to the maintenance of repressive histone methylation marks and the suppression of viral immediate-early gene transcription, thereby blocking viral replication.
Experimental Workflow for In Vitro Combination Study
Caption: A typical workflow for an in vitro antiviral drug combination study, from cell preparation to data analysis.
Logical Relationship for Combination Therapy
Caption: The combination of this compound and Acyclovir targets two distinct stages of the viral life cycle, potentially leading to a synergistic antiviral effect.
References
- 1. Evaluation of Histone Demethylase Inhibitor this compound and Acyclovir against Cyprinid herpesvirus 3 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study Demonstrates Drug Combination Is Well Tolerated, Safe and Effective for Patients with Aggressive Blood Cancer | Mass General Brigham [massgeneralbrigham.org]
Validation & Comparative
ML324 Demonstrates Antiviral Efficacy in Animal Models, Offering a Novel Epigenetic Approach to Herpesvirus Treatment
For researchers, scientists, and drug development professionals, the histone demethylase inhibitor ML324 presents a promising alternative to traditional antiviral therapies. By targeting the host's epigenetic machinery, this compound effectively suppresses herpesvirus replication in both in vitro and in vivo models. This guide provides a comprehensive comparison of this compound's performance against other antiviral agents, supported by experimental data and detailed methodologies.
This compound, a potent and cell-permeable inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, has shown significant antiviral activity against several members of the Herpesviridae family.[1][2][3] Its mechanism of action centers on preventing the removal of repressive histone methylation marks (H3K9me3) on the viral genome, which is a crucial step for the transcription of viral immediate-early (IE) genes.[4][5] By inhibiting JMJD2, this compound effectively silences the initial stages of the viral lytic cycle and has also been shown to block the reactivation of latent herpes simplex virus 1 (HSV-1).[1][2]
Comparative Antiviral Efficacy of this compound
In a significant in vivo study, this compound was compared to the standard-of-care antiviral drug, acyclovir, for the treatment of Cyprinid herpesvirus 3 (CyHV-3) infection in koi. The results demonstrated the superior efficacy of this compound in this model.
| Treatment Group | Concentration | Survival Rate (15 dpi) | Viral Load Reduction (vs. Control) |
| This compound | 20 µM | 50% | Significant |
| Acyclovir | 20 µM | 19% | Not significant |
| Control (DMSO) | - | 19% | - |
Table 1: Comparative efficacy of this compound and Acyclovir against Cyprinid herpesvirus 3 (CyHV-3) infection in a koi fish model. Data indicates a significant survival advantage for the this compound-treated group.[1]
While in vivo data for this compound in mammalian models of Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV) is currently limited to a mouse ganglia explant model, the compound has demonstrated potent activity in suppressing HSV-1 reactivation in this ex vivo system.[2][3] Further in vivo studies in rodent models are warranted to establish its efficacy against HSV and HCMV in a mammalian system and to draw direct comparisons with established antivirals like acyclovir and ganciclovir.
Experimental Protocols
In Vivo Efficacy Study of this compound in a Koi Model of CyHV-3 Infection
-
Animal Model: Approximately 3-4 month old koi (Cyprinus carpio) were used for the study.
-
Infection: Fish were challenged with CyHV-3 by immersion.
-
Treatment Administration: this compound and acyclovir were administered via an immersion bath at a concentration of 20 µM for 3-4 hours daily for the first 5 days post-infection.
-
Efficacy Assessment: Survival rates were monitored daily for 15 days post-infection. Viral load in the gills and vent was quantified by qPCR at 3, 5, and 7 days post-infection to assess the reduction in viral replication.[1]
Ex Vivo HSV-1 Reactivation Assay in a Mouse Ganglia Explant Model
-
Animal Model: BALB/c mice were latently infected with HSV-1.
-
Ganglia Explant: Trigeminal ganglia were harvested from latently infected mice.
-
Treatment: The explanted ganglia were treated with this compound to assess its ability to block viral reactivation.
-
Efficacy Assessment: The suppression of HSV plaque formation was measured to determine the efficacy of this compound in preventing viral reactivation.[2]
Signaling Pathway and Experimental Workflow
The antiviral activity of this compound is rooted in its ability to modulate the epigenetic state of the viral genome. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating in vivo antiviral efficacy.
Figure 1. Proposed signaling pathway of this compound antiviral activity.
Figure 2. General experimental workflow for in vivo antiviral efficacy testing.
References
- 1. Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ex Vivo Herpes Simplex Virus Reactivation Involves a Dual Leucine Zipper Kinase-Dependent Wave of Lytic Gene Expression That Is Independent of Histone Demethylase Activity and Viral Genome Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide and Other JMJD2 Inhibitors for Epigenetic Research and Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, a potent 8-hydroxyquinoline-based inhibitor of the JMJD2 family of histone demethylases, with other known inhibitors. This document synthesizes available experimental data to evaluate its efficacy, selectivity, and potential as a chemical probe and therapeutic lead.
The Jumonji domain-containing 2 (JMJD2) family of enzymes, which includes JMJD2A (KDM4A), JMJD2B (KDM4B), JMJD2C (KDM4C), and JMJD2D (KDM4D), are key epigenetic regulators that catalyze the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention. A variety of small molecule inhibitors have been developed to target these enzymes, each with distinct chemical scaffolds and inhibitory profiles. This guide focuses on the comparative performance of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide and its analogs against other established JMJD2 inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, referred to in some studies as compound "B3" or a close analog, has been evaluated against members of the JMJD2 family. The 8-hydroxyquinoline core acts as a key pharmacophore, chelating the active-site Fe(II) ion essential for catalytic activity. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative JMJD2 inhibitors against various JMJD2 isoforms.
| Inhibitor | Target(s) | IC50 (nM) | Chemical Class | Reference(s) |
| N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide (as "B3") | KDM4B | 4.74 | 8-Hydroxyquinoline | |
| JIB-04 | JARID1A | 230 | Phenyl-hydrazone | [1][2][3] |
| JMJD2E | 340 | [1][2][3] | ||
| JMJD2B | 435 | [1][2][3] | ||
| JMJD2A | 445 | [1][2][3] | ||
| JMJD3 | 855 | [1][2][3] | ||
| JMJD2C | 1100 | [1][2][3] | ||
| GSK-J4 (prodrug of GSK-J1) | JMJD3/KDM6B | 8,600 | Pyridine derivative | [4][5] |
| UTX/KDM6A | 6,600 | [4][5] | ||
| 2,4-PDCA (2,4-pyridinedicarboxylic acid) | Pan-2OG oxygenase inhibitor | Low µM range against various JMJD2 enzymes | Pyridine dicarboxylate |
Note: The IC50 value for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is based on data for a closely related compound designated "B3". Direct comparative data for this specific molecule against a full panel of JMJD2 isoforms was not publicly available at the time of this review.
Experimental Methodologies
The following sections detail the experimental protocols for key assays used to characterize and compare JMJD2 inhibitors.
Biochemical Inhibition Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay quantitatively measures the enzymatic activity of JMJD2 by detecting the demethylated histone peptide product.
Principle: A biotinylated histone H3 peptide substrate is demethylated by the JMJD2 enzyme. An antibody specific to the demethylated epitope binds to the product. This complex is then captured by anti-species IgG-coated AlphaLISA acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. When the donor and acceptor beads are in close proximity (<200 nm), excitation of the donor bead at 680 nm generates singlet oxygen, which triggers a cascade of energy transfer in the acceptor bead, resulting in light emission at 615 nm. The intensity of the emitted light is proportional to the amount of demethylated product.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% (w/v) BSA, 0.01% (v/v) Tween-20.
-
Enzyme Dilution: Dilute recombinant human JMJD2A/B/C/D enzyme to the desired concentration (e.g., 25 ng/µL for JMJD2A) in Assay Buffer. Keep on ice.
-
Inhibitor Dilution: Prepare serial dilutions of the test compounds (e.g., N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, JIB-04) in Assay Buffer.
-
Substrate Mix: Prepare a master mix containing biotinylated H3K9me3 or H3K36me3 peptide substrate (e.g., 100 nM), α-ketoglutarate (2 µM), Fe(II) (5 µM), and ascorbate (100 µM) in Assay Buffer.
-
Detection Mix: Dilute anti-demethylated H3K9/H3K36 antibody, AlphaLISA anti-mouse IgG acceptor beads (to 100 µg/mL), and Streptavidin-donor beads (to 50 µg/mL) in 1x Epigenetics Buffer 1.
-
-
Assay Procedure (384-well plate format):
-
Add 3 µL of diluted inhibitor or vehicle control to the appropriate wells.
-
Add 4 µL of diluted JMJD2 enzyme to all wells except the "blank" controls (add 4 µL of Assay Buffer to blanks).
-
Pre-incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Initiate the enzymatic reaction by adding 3 µL of the Substrate Mix to all wells.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the Detection Mix containing the acceptor beads and antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the Streptavidin-donor beads solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Inhibition Assay: Immunofluorescence Staining for H3K9me3
This assay assesses the ability of an inhibitor to increase the levels of a specific histone methylation mark within cells by inhibiting its corresponding demethylase.
Principle: Cells are treated with the JMJD2 inhibitor. After treatment, the cells are fixed, permeabilized, and stained with a primary antibody specific for H3K9me3, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which correlates with the level of H3K9me3, is then visualized and quantified using fluorescence microscopy.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the JMJD2 inhibitor (e.g., N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against H3K9me3 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20 (PBST).
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the H3K9me3 signal within the DAPI-stained nuclei using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity of inhibitor-treated cells to that of vehicle-treated cells.
-
Involvement in Key Signaling Pathways
JMJD2 proteins are integral components of major signaling pathways that are often dysregulated in cancer. Understanding how JMJD2 inhibitors impact these pathways is crucial for their development as therapeutic agents.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for cell proliferation, differentiation, and stem cell maintenance. Aberrant activation of this pathway is a hallmark of many cancers.
Mechanism of JMJD2 Involvement: JMJD2A and JMJD2D have been shown to interact with and stabilize β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling, this complex is inhibited, leading to β-catenin accumulation and translocation to the nucleus. Nuclear β-catenin then complexes with TCF/LEF transcription factors to activate target genes such as MYC and CCND1 (Cyclin D1). JMJD2A can bind to β-catenin, preventing its degradation and promoting its nuclear accumulation and transcriptional activity.
HIF-1α Signaling Pathway
The Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis, metabolic reprogramming, and cell survival.
Mechanism of JMJD2 Involvement: The expression of JMJD1A and JMJD2B is directly upregulated by HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, including JMJD1A and JMJD2B. The increased levels of these demethylases can then alter the histone methylation landscape, contributing to the hypoxic gene expression program and promoting cancer progression.
Conclusion
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide and its analogs represent a promising class of potent and selective JMJD2 inhibitors. The available data suggests that this chemical scaffold offers significant potential for the development of targeted epigenetic therapies. Its high potency against KDM4B, a key driver in several cancers, makes it a valuable tool for further investigation.
This guide provides a framework for comparing this novel inhibitor with other existing compounds. The detailed experimental protocols and signaling pathway diagrams offer a resource for researchers to design and interpret experiments aimed at further elucidating the biological roles of JMJD2 enzymes and the therapeutic potential of their inhibitors. Future studies should focus on obtaining a comprehensive inhibitory profile of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide against all JMJD2 isoforms and other related histone demethylases to fully characterize its selectivity and potential for off-target effects. In vivo studies are also warranted to evaluate its efficacy and pharmacokinetic properties in relevant cancer models.
References
- 1. The histone demethylases JMJD1A and JMJD2B are transcriptional targets of hypoxia-inducible factor HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone demethylase JMJD2B is regulated by estrogen receptor alpha and hypoxia and is a key mediator of estrogen induced growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: ML324 versus Acyclovir for the Treatment of Herpes Simplex Virus (HSV) Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ML324 and the established antiviral drug acyclovir for the treatment of Herpes Simplex Virus (HSV) infections. The information presented is intended to inform research and development efforts by providing a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate these compounds.
Introduction
Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a significant global health concern, leading to a range of diseases from oral and genital lesions to more severe conditions like encephalitis. For decades, acyclovir, a nucleoside analogue, has been the cornerstone of anti-HSV therapy. However, the emergence of acyclovir-resistant HSV strains necessitates the exploration of novel antiviral agents with alternative mechanisms of action. This compound, a small molecule inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, represents a promising host-targeting antiviral strategy. This guide provides a head-to-head comparison of these two compounds, supported by available experimental data.
Mechanism of Action
The fundamental difference between this compound and acyclovir lies in their therapeutic targets. Acyclovir directly targets a viral enzyme, while this compound modulates a host cellular process that the virus hijacks for its replication.
Acyclovir: Acyclovir is a guanosine analogue that requires activation by the viral thymidine kinase (TK).[1][2] Once phosphorylated, it is converted to acyclovir triphosphate by host cell kinases.[1][2] Acyclovir triphosphate then competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group.[1][2] This selective activation in HSV-infected cells accounts for its high therapeutic index.
This compound: this compound is a potent and cell-permeable inhibitor of the JMJD2 family of histone demethylases.[1] Unlike acyclovir, this compound does not directly target a viral protein. Instead, it inhibits the host's epigenetic machinery that is crucial for the initiation of viral gene expression. Specifically, this compound prevents the demethylation of repressive histone marks (H3K9me3) on the viral genome, which in turn suppresses the expression of viral immediate-early (IE) genes.[3] This inhibition of the initial steps of the viral replication cycle effectively blocks the entire infectious cascade.[3]
In Vitro Efficacy and Cytotoxicity
The in vitro activity of antiviral compounds is typically assessed by their ability to inhibit viral replication in cell culture, measured as the 50% inhibitory concentration (IC50). Cytotoxicity is evaluated by measuring the 50% cytotoxic concentration (CC50) in the same cell line. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a drug's therapeutic potential.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | HSV-1 | Vero | 0.85 | >6400 | >7529 | [2][4] |
| HSV-2 | Vero | 0.86 | >6400 | >7442 | [2][4] | |
| This compound | HSV-1 | HFF | ~10 (IE Gene Expression) | Not Reported | Not Reported | [5] |
| CyHV-3 | KF-1 | <20 (Plaque Formation) | >50 | >2.5 | [3][6] |
In Vivo Efficacy
Animal models are crucial for evaluating the therapeutic potential of antiviral candidates in a living organism.
Acyclovir: Acyclovir has demonstrated efficacy in various animal models of HSV infection, including cutaneous, genital, and systemic infection models in mice and guinea pigs.[7][8] It has been shown to reduce viral replication, lesion severity, and mortality.
This compound: In vivo studies have shown that this compound can suppress the formation of HSV plaques and block HSV-1 reactivation in a mouse ganglia explant model of latently infected mice.[1][2] This suggests a potential role for this compound in managing recurrent HSV infections. A study on Cyprinid herpesvirus 3 in koi showed that immersion treatment with 20 µM this compound significantly increased survival rates compared to control and acyclovir-treated groups under heat stress.[6]
Quantitative Comparison of In Vivo Efficacy:
| Compound | Animal Model | HSV Strain | Key Findings | Reference |
| Acyclovir | Mouse (cutaneous) | HSV-1 | Significant reduction in lesion scores and viral titers in skin and ganglia. | [7] |
| This compound | Mouse (ganglia explant) | HSV-1 | Blocks HSV-1 reactivation from latently infected ganglia. | [1][2] |
| This compound | Koi (immersion) | CyHV-3 | Increased survival rate (50-70%) compared to control (11-19%) and acyclovir (22-27%). | [6] |
Note: Direct, head-to-head in vivo studies comparing the efficacy of this compound and acyclovir for the treatment of active HSV infection in a standardized animal model are not yet available in the published literature.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the in vitro efficacy of antiviral compounds against cytopathic viruses like HSV.
Methodology:
-
Cell Seeding: Plate Vero cells (or another susceptible cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and acyclovir) in cell culture medium.
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers and infect the cells with a known titer of HSV-1 or HSV-2 (typically 100 plaque-forming units [PFU] per well) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with medium containing the different concentrations of the test compounds. A semi-solid overlay (e.g., containing methylcellulose or carboxymethylcellulose) is used to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization and Counting: Aspirate the overlay, fix the cells with a solution like 10% formalin, and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.
Methodology:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the growth medium with fresh medium containing serial dilutions of the test compounds (this compound and acyclovir). Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action Diagrams
Caption: Acyclovir's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Workflow Diagram
Caption: General workflow for antiviral drug evaluation.
Conclusion
Acyclovir remains a highly effective and safe treatment for HSV infections, acting through direct inhibition of the viral DNA polymerase. Its extensive clinical use and well-established efficacy and safety profiles make it the current standard of care.
This compound presents a novel and promising alternative strategy for combating HSV by targeting a host epigenetic factor essential for viral replication. This different mechanism of action makes it a particularly attractive candidate for treating acyclovir-resistant HSV strains. The available data indicates its potential, especially in preventing viral reactivation.
However, a direct and comprehensive comparison is currently limited by the lack of publicly available data on the anti-HSV IC50 and CC50 of this compound in standard assays, as well as head-to-head in vivo efficacy studies against acyclovir for active HSV infections. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its efficacy and safety profile in preclinical and clinical settings. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, a JMJD2 demethylase inhibitor with demonstrated antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Histone Demethylase Inhibitor this compound and Acyclovir against Cyprinid herpesvirus 3 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ML324: A Comparative Guide to its Cross-Reactivity with KDM Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone demethylase inhibitor ML324, focusing on its cross-reactivity with other KDM histone demethylases. The information is compiled from various studies to offer an objective overview supported by available experimental data.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, which are also known as the KDM4 family. It is a cell-permeable compound that has demonstrated utility in various research areas, including virology and oncology. Understanding its selectivity profile is crucial for interpreting experimental results and for its potential development as a therapeutic agent.
Cross-Reactivity Profile of this compound
The inhibitory activity of this compound has been assessed against several KDM histone demethylases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that the reported values for the same target can vary between different studies, which may be attributed to different assay conditions and methodologies.
| KDM Family | Target | IC50 (µM) | Reference |
| KDM4 | JMJD2E (KDM4E) | 0.92 | [1][2][3] |
| KDM4 | KDM4B | 4.9 | [4] |
| KDM4 | JMJD2 (unspecified) | 0.92 | [2] |
Note: Data on the cross-reactivity of this compound against other KDM subfamilies (KDM1, KDM2, KDM3, KDM5, KDM6) is not extensively available in the public domain. The selectivity profile of this compound appears to be focused on the KDM4/JMJD2 family.
Experimental Methodologies
The most common method cited for determining the inhibitory activity of this compound against KDM histone demethylases is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.
AlphaScreen® Assay for KDM Inhibition
Principle:
The AlphaScreen® assay is a bead-based, no-wash immunoassay that measures the interaction of molecules in close proximity. In the context of KDM inhibition, the assay is designed to detect the demethylation of a specific histone peptide substrate by the KDM enzyme.
Generalized Protocol:
-
Reaction Setup: The KDM enzyme, a biotinylated histone peptide substrate (e.g., H3K9me3), and the test compound (this compound) are incubated together in a microplate well. The reaction buffer typically contains co-factors necessary for enzyme activity, such as Fe(II) and α-ketoglutarate.
-
Detection: After the enzymatic reaction, AlphaLISA® acceptor beads conjugated to an antibody specific for the demethylated product (e.g., H3K9me2) and streptavidin-coated donor beads are added to the well.
-
Signal Generation: If the KDM enzyme is active, it demethylates the biotinylated histone peptide. The antibody on the acceptor bead binds to the demethylated product, and the streptavidin on the donor bead binds to the biotinylated peptide, bringing the donor and acceptor beads into close proximity.
-
Signal Reading: Upon excitation with a laser at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm. The intensity of the signal is proportional to the level of enzymatic activity.
-
IC50 Determination: To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The resulting data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the enzymatic activity.
Signaling Pathways Associated with KDM4/JMJD2
The KDM4/JMJD2 family of histone demethylases, the primary target of this compound, plays a crucial role in regulating various cellular signaling pathways. Their dysregulation has been implicated in several diseases, including cancer. The following diagram illustrates some of the key signaling pathways influenced by KDM4/JMJD2 activity.
Caption: KDM4/JMJD2 signaling pathways influenced by this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the KDM4/JMJD2 family of histone demethylases. While it shows potent inhibition of JMJD2E and KDM4B, a comprehensive selectivity profile across all KDM subfamilies is not yet fully established. Researchers should consider the available IC50 data and the potential for off-target effects when designing and interpreting experiments with this compound. The primary method for assessing its inhibitory activity is the AlphaScreen assay, a robust and high-throughput platform. The central role of the KDM4 family in regulating key signaling pathways underscores the importance of selective inhibitors like this compound in advancing our understanding of epigenetics in health and disease.
References
Independent Verification of ML324's IC50 Value for JMJD2E: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of a compound's inhibitory activity is a critical component of its validation. This guide provides a comparative analysis of the reported half-maximal inhibitory concentration (IC50) of the small molecule inhibitor ML324 against the histone demethylase JMJD2E.
As of the latest literature review, a direct independent experimental verification of the IC50 value for this compound against JMJD2E by a research group other than the original discoverers has not been identified in published peer-reviewed journals. The widely cited IC50 value originates from the initial 2012 publication by Rai et al.[1] This guide presents the available data from the primary source and details the experimental methodology to facilitate future verification studies.
Comparative Analysis of Reported IC50 Values
The table below summarizes the reported IC50 value for this compound against JMJD2E. In the absence of independent verification, data from the original discovery publication is presented.
| Compound | Target | Reported IC50 | Source (Year) | Assay Method |
| This compound | JMJD2E | ~0.92 µM | Rai G, et al. (2012)[1] | AlphaScreen Assay |
Experimental Protocol: AlphaScreen Assay for JMJD2E Inhibition
The determination of this compound's IC50 value against JMJD2E was performed using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[1] This assay measures the demethylase activity of JMJD2E on a biotinylated histone H3 peptide substrate.
Principle of the Assay:
The AlphaScreen assay is based on the proximity of donor and acceptor beads. When the beads are brought close together, a singlet oxygen molecule produced by the donor bead upon laser excitation can diffuse to the acceptor bead, triggering a chemiluminescent signal.
In the context of the JMJD2E assay:
-
A biotinylated peptide substrate corresponding to a portion of histone H3 is used.
-
JMJD2E demethylates this substrate in the presence of co-factors.
-
A specific antibody that recognizes the demethylated product binds to the modified peptide.
-
This antibody is linked to protein-A acceptor beads.
-
Streptavidin-coated donor beads bind to the biotinylated end of the peptide substrate.
-
If the substrate is demethylated, the antibody-acceptor bead complex and the streptavidin-donor bead complex are brought into close proximity, resulting in a detectable signal.
-
An inhibitor like this compound will prevent the demethylation, thus reducing the signal in a concentration-dependent manner.
Experimental Workflow:
The following diagram illustrates the general workflow of the AlphaScreen assay used to determine the IC50 of this compound for JMJD2E.
Caption: Workflow for JMJD2E IC50 determination using the AlphaScreen assay.
Signaling Pathway Context
JMJD2E is a histone demethylase that specifically removes methyl groups from lysine 9 of histone H3 (H3K9me2/3), a mark generally associated with transcriptional repression. By removing these repressive marks, JMJD2E plays a role in the activation of gene expression. Inhibition of JMJD2E by this compound would therefore be expected to maintain a repressive chromatin state at target gene loci.
Caption: Inhibition of JMJD2E by this compound prevents the removal of repressive H3K9me3 marks.
References
ML324 as a Tool Compound for Validating JMJD2 as a Drug Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Jumonji domain-containing 2 (JMJD2) family of histone demethylases has emerged as a promising therapeutic target in various diseases, including cancer and viral infections. Validating JMJD2 as a drug target requires potent, selective, and cell-permeable chemical probes. This guide provides a comprehensive comparison of ML324, a notable JMJD2 inhibitor, with other alternative compounds, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Overview of this compound
This compound is a potent and cell-permeable small molecule inhibitor of the JMJD2 family of histone demethylases.[1] It has been widely used as a tool compound to investigate the biological functions of JMJD2 enzymes and to validate them as therapeutic targets. This compound exhibits good cell permeability and desirable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it suitable for both in vitro and cell-based assays.[2]
Comparative Analysis of JMJD2 Inhibitors
A critical aspect of a tool compound is its potency and selectivity. This section compares this compound with other known JMJD2 inhibitors, primarily focusing on JIB-04, for which comprehensive isoform-specific data is available.
Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and JIB-04 against various histone demethylases. This data is crucial for designing experiments and interpreting results, as it highlights the compounds' potency and selectivity profiles.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | JMJD2 | 920 | [2][3] |
| KDM4B (JMJD2B) | 4900 | [4] | |
| JIB-04 | JARID1A | 230 | [5][6][7][8][9] |
| JMJD2A | 445 | [5][6][7][8][9] | |
| JMJD2B | 435 | [5][6][7][8][9] | |
| JMJD2C | 1100 | [5][6][7][8][9] | |
| JMJD2D | 290 | [6][8] | |
| JMJD2E | 340 | [5][6][7][8][9] | |
| JMJD3 | 855 | [5][6][7][8][9] |
Note: The IC50 value for this compound against "JMJD2" is often reported without specifying the isoform, though some sources indicate it was determined against JMJD2E.[1] JIB-04 demonstrates a broader inhibitory activity across the Jumonji family.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays used in the characterization of JMJD2 inhibitors are provided below.
AlphaScreen Assay for JMJD2 Inhibition
This protocol describes a common method for measuring the enzymatic activity of JMJD2 and the potency of inhibitors in a high-throughput format.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction of molecules in close proximity. In the context of JMJD2, the assay can be designed to detect the product of the demethylation reaction.
Materials:
-
JMJD2 enzyme (e.g., recombinant human JMJD2A, B, C, D, or E)
-
Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Protein A Acceptor Beads
-
Antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Cofactors: Fe(NH₄)₂(SO₄)₂, 2-oxoglutarate, Ascorbic acid
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the microplate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the JMJD2 enzyme, biotinylated peptide substrate, and cofactors in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a mixture of the detection antibody, Streptavidin Donor Beads, and Protein A Acceptor Beads.
-
Incubation: Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-antibody-substrate binding.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader.
Workflow Diagram:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (e.g., JMJD2) can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures.
Materials:
-
Cells expressing the target protein
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (e.g., anti-JMJD2A)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Workflow Diagram:
JMJD2 Signaling in Cancer
JMJD2 proteins are frequently overexpressed in various cancers and play a crucial role in tumor progression by regulating gene expression. They primarily function by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. The demethylation of H3K9me3 by JMJD2 leads to the activation of oncogenes and cell cycle regulators.
The following diagram illustrates a simplified signaling pathway involving JMJD2 in cancer.
This guide provides a starting point for researchers working with JMJD2 inhibitors. The provided data and protocols should facilitate the effective use of this compound and other tool compounds to further elucidate the role of JMJD2 in health and disease and to accelerate the development of novel therapeutics.
References
- 1. Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 3. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]
- 4. annualreviews.org [annualreviews.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
A Comparative Guide to Alternatives for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide in Histone Demethylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
The reversible nature of histone methylation, governed by histone methyltransferases and demethylases, plays a pivotal role in gene expression and cellular function. Dysregulation of histone demethylases is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. While N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide has been identified as an inhibitor, the quest for more potent and selective agents is ongoing. This guide provides a comparative overview of prominent alternatives, focusing on their inhibitory profiles, mechanisms of action, and the experimental data supporting their efficacy.
Key Classes of Histone Demethylase Inhibitors
Histone demethylases are broadly categorized into two main families: the flavin adenine dinucleotide (FAD)-dependent lysine-specific demethylases (LSDs) and the iron(II) and α-ketoglutarate (2-OG)-dependent Jumonji C (JmjC) domain-containing demethylases. Inhibitors have been developed to target specific members or families within these groups.
Pan-Histone Demethylase Inhibitors: These compounds exhibit broad activity against multiple histone demethylase families.
-
JIB-04: A pan-selective inhibitor of JmjC domain-containing histone demethylases. It has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[1][2]
-
IOX1: A broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases, including multiple JmjC demethylases.[3]
Selective Histone Demethylase Inhibitors: These agents are designed to target specific subfamilies of histone demethylases, offering the potential for reduced off-target effects.
-
KDM4/JMJD2 Inhibitors: The KDM4 family (KDM4A-D) is frequently overexpressed in cancers.
-
2,4-PDCA: A well-characterized 2-OG analogue that inhibits the JMJD2 family.[4]
-
-
KDM5/JARID1 Inhibitors: The KDM5 family (KDM5A-D) is involved in transcriptional regulation and has been linked to drug resistance.
-
GSK-J4: A potent and cell-permeable dual inhibitor of the H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A.[5] It is a prodrug that is hydrolyzed to the active form, GSK-J1.
-
-
LSD1/KDM1A Inhibitors: LSD1 is a key regulator of gene expression, and its inhibition has shown promise in various cancers.
-
OG-L002: A potent and specific inhibitor of LSD1.[6]
-
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected histone demethylase inhibitors against various enzyme targets. This data provides a quantitative measure of their potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| Pan-JmjC Inhibitors | |||
| JIB-04 | JARID1A (KDM5A) | 230 | [2] |
| JMJD2E (KDM4E) | 340 | [2] | |
| JMJD3 (KDM6B) | 855 | [2] | |
| JMJD2A (KDM4A) | 445 | [2] | |
| JMJD2B (KDM4B) | 435 | [2] | |
| JMJD2C (KDM4C) | 1100 | [2] | |
| JMJD2D (KDM4D) | 290 | [2] | |
| IOX1 | KDM4C | 600 | [2] |
| KDM4E | 2300 | [2] | |
| KDM2A | 1800 | [2] | |
| KDM3A | 100 | [2] | |
| KDM6B | 1400 | [2] | |
| KDM6 Inhibitors | |||
| GSK-J4 (as GSK-J1) | JMJD3 (KDM6B) | 8600 | [5] |
| UTX (KDM6A) | 6600 | [5] | |
| LSD1 Inhibitors | |||
| OG-L002 | LSD1 | 20 | [6] |
| MAO-A | 1380 | [6] | |
| MAO-B | 720 | [6] |
Signaling Pathways and Experimental Workflows
The inhibition of histone demethylases can impact various cellular signaling pathways, leading to anti-tumor effects. The following diagrams illustrate some of the key pathways affected and typical experimental workflows used in the evaluation of these inhibitors.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 6. resources.revvity.com [resources.revvity.com]
Head-to-head comparison of ML324 and other 8-hydroxyquinoline derivatives
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse class of compounds with a wide array of biological activities. These derivatives have garnered significant interest for their potential as anticancer, antiviral, and neuroprotective agents. This guide provides a head-to-head comparison of ML324, a notable histone demethylase inhibitor, with other prominent 8-hydroxyquinoline derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Section 1: Comparative Performance Analysis
This section presents a quantitative comparison of this compound and other 8-hydroxyquinoline derivatives—Clioquinol and Nitroxoline—across different therapeutic areas. The data, collated from various studies, is presented in structured tables for ease of comparison. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which should be taken into consideration when interpreting the data.
Anticancer Activity
The anticancer potential of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions and induce reactive oxygen species (ROS), leading to apoptosis. This compound, while primarily a JMJD2 inhibitor, also possesses this scaffold and warrants comparison.
Table 1: In Vitro Anticancer Activity (IC50 values in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available in direct comparison | |
| Nitroxoline | J82 (Bladder) | 9.93 | [1] |
| MBT-2 (Bladder) | 26.24 | [1] | |
| T24 (Bladder) | 7.85 | [2] | |
| T24/DOX (Doxorubicin-resistant Bladder) | 10.69 | [2] | |
| T24/CIS (Cisplatin-resistant Bladder) | 11.20 | [2] | |
| 5637 (Bladder) | Lower than J82 | [3] | |
| KCC853 (Bladder) | Lower than J82 | [3] | |
| Clioquinol | - | Generally higher IC50 than Nitroxoline | [4] |
Note: A direct comparison of this compound's anticancer IC50 values with other 8-hydroxyquinolines from the same study was not available in the searched literature. Nitroxoline has been shown to be a more potent anticancer agent than clioquinol.[4]
Antiviral Activity
This compound has demonstrated significant antiviral activity, particularly against herpesviruses, by inhibiting viral immediate-early gene expression through its primary mechanism as a JMJD2 inhibitor.
Table 2: In Vitro Antiviral Activity
| Compound | Virus | Assay | EC50/IC50 (µM) | Reference |
| This compound | Herpes Simplex Virus (HSV) | Plaque Reduction | ~10 | [5] |
| Human Cytomegalovirus (hCMV) | Gene Expression | - | [6] | |
| Cyprinid herpesvirus 3 (CyHV-3) | Plaque Reduction | <20 (100% inhibition) | [7] | |
| Other 8-Hydroxyquinoline Derivatives | - | - | Data not available for direct comparison |
Histone Demethylase Inhibition
This compound is a selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.
Table 3: Histone Demethylase Inhibitory Activity
| Compound | Enzyme | IC50 (nM) | Reference |
| This compound | JMJD2E | 920 | [5] |
Section 2: Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and other 8-hydroxyquinoline derivatives stem from their distinct mechanisms of action.
This compound: Inhibition of JMJD2 Histone Demethylases
This compound's primary mechanism involves the inhibition of JMJD2 enzymes, which are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting JMJD2, this compound prevents the removal of this repressive mark, leading to the silencing of genes required for viral replication and cancer cell proliferation.
Caption: this compound inhibits JMJD2, preventing H3K9me3 demethylation and repressing target gene expression.
8-Hydroxyquinolines: Metal Ion Chelation and Ionophoric Activity
A hallmark of 8-hydroxyquinoline derivatives is their ability to chelate metal ions, such as copper and zinc. This chelation can lead to the formation of lipophilic complexes that act as ionophores, transporting metal ions across cellular membranes. This disruption of metal homeostasis can induce oxidative stress and trigger apoptotic pathways in cancer cells. In neurodegenerative diseases, this property is thought to help redistribute essential metals and reduce metal-induced amyloid-beta aggregation.
Caption: 8-Hydroxyquinolines chelate metal ions, acting as ionophores to disrupt cellular metal homeostasis.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other 8-hydroxyquinoline derivatives.
Cell Viability Assay (PrestoBlue® Assay)
This assay measures the metabolic activity of viable cells.
Workflow Diagram:
Caption: Workflow for determining cell viability and IC50 values using the PrestoBlue® assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, other 8-hydroxyquinoline derivatives) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add PrestoBlue® reagent to each well, typically 10% of the well volume.
-
Incubation with Reagent: Incubate the plate for 1-2 hours at 37°C.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Histone Demethylase (JMJD2) Activity Assay
This assay measures the enzymatic activity of JMJD2 and the inhibitory effect of compounds like this compound.
Workflow Diagram:
Caption: General workflow for an in vitro JMJD2 histone demethylase activity assay.
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the reaction buffer, recombinant JMJD2E enzyme, a synthetic biotinylated peptide substrate corresponding to histone H3 tri-methylated at lysine 9 (H3K9me3), and the necessary co-factors (α-ketoglutarate, Fe(II), and ascorbate).
-
Inhibitor Addition: Add this compound or other test compounds at a range of concentrations.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the demethylation reaction to proceed.
-
Detection: The amount of demethylated product can be quantified using various methods, such as an antibody-based assay (e.g., ELISA) that specifically recognizes the demethylated peptide or by detecting the formaldehyde by-product.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value.
Antiviral Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Workflow Diagram:
Caption: Workflow for determining the antiviral efficacy using a plaque reduction assay.
Detailed Protocol:
-
Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates.
-
Viral Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the antiviral compound (e.g., this compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain them (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the 50% effective concentration (EC50).
Section 4: Neuroprotection - A Developing Area of Research
While the anticancer and antiviral properties of 8-hydroxyquinoline derivatives are well-documented, their potential in neuroprotection is an emerging and promising field. The primary mechanism is thought to be the restoration of metal homeostasis in the brain, which is often dysregulated in neurodegenerative diseases like Alzheimer's and Parkinson's.
This compound's role in neuroprotection is less explored. However, given that epigenetic modifications, including histone methylation, are increasingly implicated in neuronal function and neurodegenerative processes, the inhibitory action of this compound on JMJD2 could present a novel therapeutic avenue. Further research is needed to directly compare the neuroprotective effects of this compound with established neuroprotective 8-hydroxyquinoline derivatives like Clioquinol and PBT2.
Conclusion
This compound stands out as a potent inhibitor of JMJD2 histone demethylases with demonstrated antiviral efficacy. In the broader family of 8-hydroxyquinoline derivatives, compounds like Nitroxoline and Clioquinol have shown significant anticancer activity, primarily through mechanisms involving metal chelation and the induction of oxidative stress.
While direct, comprehensive comparative studies are still needed to definitively rank these compounds against each other across various therapeutic applications, this guide provides a foundational comparison based on available data. The distinct mechanisms of action of this compound (epigenetic modulation) and other 8-hydroxyquinolines (metal homeostasis disruption) suggest that they may be suited for different therapeutic strategies or potentially used in combination. Future research should focus on conducting head-to-head in vitro and in vivo studies to provide a clearer picture of their relative potencies and therapeutic windows.
References
- 1. Mahidol IR [repository.li.mahidol.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. JCI Insight - SET7/9-mediated methylation affects oncogenic functions of histone demethylase JMJD2A [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Safe Disposal
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, a compound of interest in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous substance, is mandatory. The following procedures are based on the general guidelines for handling benzamide and quinoline derivatives.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given its complex structure containing a benzamide and an 8-hydroxyquinoline moiety, N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide should be handled as a hazardous chemical. Quinoline derivatives, in particular, are noted for their biological activity and potential toxicity.
Required Personal Protective Equipment (PPE) for Handling:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
II. Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Solid Waste:
-
Contaminated Materials: All solid materials contaminated with N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, such as weighing paper, contaminated gloves, and bench paper, should be collected in a designated, leak-proof, and clearly labeled solid waste container.
-
Unused Compound: Unused or expired solid N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide should be disposed of in its original container or a compatible, well-sealed waste container.
Liquid Waste:
-
Solvent Waste: Solutions containing N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[1] Collect all aqueous waste in a designated hazardous aqueous waste container.
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.
III. Labeling and Storage of Waste
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide". List all components of a mixture, including solvents.
-
Storage: Waste containers should be kept securely closed and stored in a designated, well-ventilated waste accumulation area, away from heat and sources of ignition.[1] Ensure containers are stored on a secondary containment tray to prevent spills.
IV. Disposal Procedure
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Package for Disposal: Ensure all waste containers are sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it in a labeled hazardous waste container.[1] Clean the area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
While specific quantitative data for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is not available, the table below summarizes key hazard information for the parent compound, Benzamide.
| Property | Benzamide |
| Chemical Formula | C₇H₇NO |
| Incompatible Materials | Strong oxidizing agents, Strong bases[1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1] |
Visualizing the Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
